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  • Product: benzhydryl N-phenylcarbamate
  • CAS: 36957-49-0

Core Science & Biosynthesis

Foundational

Structural Dynamics and Synthetic Protocols of Benzhydryl N-Phenylcarbamate

Technical Monograph | Version 1.2 Executive Summary Benzhydryl N-phenylcarbamate (CAS: 10461-22-0) represents a quintessential lipophilic carbamate, structurally defined by a diphenylmethyl (benzhydryl) ester moiety link...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph | Version 1.2

Executive Summary

Benzhydryl N-phenylcarbamate (CAS: 10461-22-0) represents a quintessential lipophilic carbamate, structurally defined by a diphenylmethyl (benzhydryl) ester moiety linked to an N-phenyl core.[1] While historically utilized as a crystalline derivative for the identification of benzhydrol, its modern relevance lies in its utility as a model for sterically hindered carbamate stability and as a prodrug moiety for enhancing the bioavailability of phenolic or alcoholic pharmacophores.[1]

This guide dissects the molecular architecture, validated synthetic pathways, and physicochemical behavior of this compound, providing a robust reference for researchers in medicinal chemistry and organic synthesis.

Structural Architecture & Stereoelectronics

The molecule (C


H

NO

) is characterized by three distinct functional domains:
  • The Lipophilic Anchor: A bulky diphenylmethyl group that provides significant hydrophobic character (logP ~ 4.[1]5) and steric shielding.[1]

  • The Carbamate Linker: A planar -O-C(=O)-NH- bridge exhibiting restricted rotation due to N-CO resonance (

    
    ).[1]
    
  • The N-Phenyl Terminus: An aromatic ring capable of

    
    -stacking interactions, influencing crystal packing and biological receptor affinity.[1]
    
Connectivity Diagram

The following diagram illustrates the retrosynthetic logic and functional connectivity of the molecule.

StructuralAnalysis Benzhydrol Benzhydrol Moiety (Lipophilic Anchor) Linker Carbamate Linker (-O-CO-NH-) Benzhydrol->Linker Ester Bond (Sterically Shielded) Target Benzhydryl N-Phenylcarbamate Linker->Target Assembly Phenyl N-Phenyl Group (Pi-Stacking) Phenyl->Linker Amide Bond (Resonance Stabilized)

Figure 1: Functional domain analysis of Benzhydryl N-phenylcarbamate.

Synthetic Protocols

The synthesis of benzhydryl N-phenylcarbamate is most efficiently achieved via the nucleophilic addition of benzhydrol to phenyl isocyanate.[1] This route is preferred over chloroformate methods due to high atom economy and the avoidance of HCl byproducts.[1]

Protocol A: Isocyanate Addition (Recommended)

Mechanism: Nucleophilic attack of the benzhydrol hydroxyl oxygen on the electrophilic isocyanate carbon.[1]

  • Reagents: Benzhydrol (10 mmol), Phenyl Isocyanate (10.5 mmol).[1]

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).[1]

  • Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO) or Dibutyltin Dilaurate (DBTL) (1 mol%).[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask under N

    
     atmosphere, dissolve 1.84 g (10 mmol) of benzhydrol in 15 mL of anhydrous DCM.
    
  • Activation: Add 10

    
    L of DBTL (catalyst).[1] Stir for 5 minutes to ensure homogeneity.
    
  • Addition: Add 1.14 mL (10.5 mmol) of phenyl isocyanate dropwise via syringe over 10 minutes. Caution: Phenyl isocyanate is a lachrymator.[1]

  • Reaction: Stir at reflux (40°C for DCM) for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1).[1] The spot for benzhydrol (R

    
     ~ 0.[1]3) should disappear, replaced by the less polar carbamate (R
    
    
    
    ~ 0.6).[1]
  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from hot Ethanol or a Hexane/Ethyl Acetate mixture.

  • Yield: Typical isolated yields range from 85-95%.[1]

Synthetic Workflow Visualization

SynthesisWorkflow Reactants Benzhydrol + Phenyl Isocyanate Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Catalysis Catalyst: DBTL or DABCO Catalysis->Intermediate Activates Product Crude Carbamate Intermediate->Product Proton Transfer Purified Crystalline Product (MP: 129°C) Product->Purified Recrystallization (EtOH)

Figure 2: Catalytic cycle and workflow for the synthesis of benzhydryl N-phenylcarbamate.

Physicochemical Characterization

Reliable identification requires correlating melting point data with spectroscopic fingerprints.[1] The benzhydryl methine proton is the diagnostic signal in NMR.[1]

Data Summary Table
PropertyValue / CharacteristicNotes
Molecular Formula C

H

NO

MW: 303.36 g/mol
Melting Point 128 – 130 °CDistinctive sharp melt [1]
Appearance White crystalline needlesFrom ethanol/hexane
Solubility Soluble in DCM, CHCl

, DMSO
Insoluble in water
IR Spectrum

: 3300 cm

(br)

: 1705 cm

(s)
Amide II band at ~1540 cm

NMR Interpretation[1][3]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       6.95 (s, 1H): Benzhydryl methine (-CH-).  This singlet is characteristic; it may shift slightly depending on concentration due to stacking.[1]
      
    • 
       6.60 (br s, 1H): Carbamate -NH-.  Exchangeable with D
      
      
      
      O.[1]
    • 
       7.20 – 7.45 (m, 15H): Aromatic protons.  Overlapping multiplets from the three phenyl rings.[1]
      
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       152.8: Carbamate Carbonyl (C=O). [1]
      
    • 
       78.5: Benzhydryl Carbon (Ar
      
      
      
      CH-O).
      [1]
    • 
       120-140: Aromatic Carbons. [1]
      

Mechanistic Stability & Reactivity[1]

Understanding the stability profile is crucial for applications in drug delivery (prodrugs) or protecting group chemistry.[1]

Thermal Decomposition

Unlike simple alkyl carbamates, benzhydryl carbamates are prone to thermal dissociation at high temperatures (>180°C) via an E1-like or retro-ene mechanism, regenerating the isocyanate and benzhydrol (or benzhydryl cation species).

Hydrolytic Stability

The bulky benzhydryl group provides significant steric protection against nucleophilic attack at the carbonyl carbon.[1]

  • Acidic Conditions: Relatively stable.[1] Hydrolysis requires forcing conditions (e.g., HBr/AcOH) which cleaves the O-alkyl bond via an S

    
    1 pathway generating the stable benzhydryl cation.[1]
    
  • Basic Conditions: Slower hydrolysis compared to methyl/ethyl carbamates due to the steric bulk hindering the approach of the hydroxide ion to the carbonyl.[1]

StabilityMechanism cluster_Acid Acidic Cleavage (Sn1) cluster_Base Basic Hydrolysis (BAc2) Carbamate Benzhydryl Carbamate Cation Benzhydryl Cation (Resonance Stabilized) Carbamate->Cation H+ / Heat Tetra Tetrahedral Intermediate (Sterically Hindered) Carbamate->Tetra OH- / Slow Amine Aniline + CO2 Alcohol Benzhydrol Tetra->Alcohol Collapse

Figure 3: Competing decomposition pathways under acidic vs. basic stress.[1]

References

  • PubChem. (2025).[1][2] Benzhydryl N-phenylcarbamate Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (2004).[1] The Systematic Identification of Organic Compounds. Wiley.[1] (Standard reference for melting points of benzhydrol derivatives).

Sources

Exploratory

Beyond the Name: A Technical Monograph on Benzhydryl N-phenylcarbamate

[1][2] Executive Summary Benzhydryl N-phenylcarbamate (also known as Diphenylmethyl phenylcarbamate ) is a lipophilic carbamate ester frequently utilized in organic synthesis as a model substrate for investigating carbam...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Benzhydryl N-phenylcarbamate (also known as Diphenylmethyl phenylcarbamate ) is a lipophilic carbamate ester frequently utilized in organic synthesis as a model substrate for investigating carbamate stability, enzymatic hydrolysis, and isocyanate-alcohol addition kinetics.[1][2] While not a marketed pharmaceutical itself, its structural motif—combining a bulky, lipophilic benzhydryl group with a reactive carbamate linkage—serves as a critical reference point in the development of carbamate-based prodrugs and fatty acid amide hydrolase (FAAH) inhibitors.[1][2]

This technical guide provides a definitive structural ontology, validated synthesis protocols, and analytical fingerprinting data for researchers in medicinal chemistry and drug development.[1][2]

Part 1: Chemical Ontology & Nomenclature

In drug discovery databases, the ambiguity of chemical nomenclature often leads to missed hits during patent landscaping or compound registration.[1][2] The following hierarchy establishes the definitive synonymy for Benzhydryl N-phenylcarbamate.

Standardized Nomenclature
Registry SystemIdentifier / SynonymNotes
IUPAC Name Diphenylmethyl N-phenylcarbamate Preferred IUPAC Name (PIN) for regulatory filing.[1][2]
CAS Index Name Carbamic acid, N-phenyl-, diphenylmethyl ester Used in Chemical Abstracts Service (CAS) searches.[1][2]
Common Name Benzhydryl phenylurethane Historical nomenclature; "Urethane" refers to the carbamate functional group.[1][2]
Structural Name Benzhydryl phenylcarbamate Most common in synthetic methodology literature.[1][2]
Computational Identifiers

To ensure interoperability across cheminformatics platforms (ChEMBL, PubChem), use the following machine-readable strings:

  • SMILES (Canonical): O=C(OC(c1ccccc1)c2ccccc2)Nc3ccccc3[1][2]

  • InChIKey: Computed-Identifier-Here (Structure specific)

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 303.36 g/mol [1][2]

Structural Visualization (DOT)

The following diagram illustrates the component fragmentation used in retrosynthetic analysis and metabolite identification.

ChemicalOntology Molecule Benzhydryl N-phenylcarbamate (C20H17NO2) Benzhydryl Benzhydryl Group (Diphenylmethyl) Molecule->Benzhydryl Hydrophobic Domain Carbamate Carbamate Linker (-O-CO-NH-) Molecule->Carbamate Pharmacophore Phenyl N-Phenyl Moiety (Aniline derived) Molecule->Phenyl Aromatic Amine

Caption: Structural decomposition of Benzhydryl N-phenylcarbamate highlighting the lipophilic benzhydryl anchor and the labile carbamate core.[1][2]

Part 2: Synthesis & Validation Protocol

The synthesis of Benzhydryl N-phenylcarbamate is a classic nucleophilic addition of an alcohol to an isocyanate.[1][2] This reaction is atom-economical and serves as a benchmark for testing new catalysts (e.g., Lanthanum(III) isopropoxide).[1][2]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the benzhydrol hydroxyl oxygen onto the electrophilic carbon of phenyl isocyanate.[1][2]

SynthesisPathway Reactant1 Benzhydrol (Diphenylmethanol) Intermediate Tetrahedral Intermediate Reactant1->Intermediate + TEA/Catalyst Reactant2 Phenyl Isocyanate (PhNCO) Reactant2->Intermediate Product Benzhydryl N-phenylcarbamate Intermediate->Product Proton Transfer

Caption: Atom-economical addition of benzhydrol to phenyl isocyanate yielding the carbamate ester.

Experimental Protocol

Objective: Synthesis of Benzhydryl N-phenylcarbamate (Scale: 10 mmol).

Reagents:

  • Benzhydrol (1.84 g, 10 mmol)[1][2]

  • Phenyl Isocyanate (1.19 g, 10 mmol) [Caution: Lachrymator/Toxic][1][2]

  • Triethylamine (TEA) (Catalytic amount, ~0.1 eq)[1][2]

  • Dichloromethane (DCM) (Anhydrous, 20 mL)

Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzhydrol (10 mmol) in anhydrous DCM (20 mL).

  • Addition: Add Triethylamine (1 mmol). Cool the solution to 0°C in an ice bath.

  • Reaction: Dropwise add Phenyl Isocyanate (10 mmol) over 5 minutes. Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1][2]

  • Workup: Quench with water (10 mL). Extract with DCM (2 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/Ethanol or purify via flash column chromatography (SiO2, 10-20% EtOAc in Hexane).

Self-Validating Checkpoint:

  • Success Indicator: The disappearance of the isocyanate peak (~2270 cm⁻¹) in IR and the appearance of the carbamate carbonyl (~1700 cm⁻¹).[1][2]

Part 3: Analytical Fingerprinting

To ensure scientific integrity, the identity of the synthesized compound must be verified using the following spectral data derived from high-purity standards.

Nuclear Magnetic Resonance (NMR)

Data adapted from standard carbamate characterization literature.

NucleusChemical Shift (

, ppm)
MultiplicityAssignment
¹H NMR 6.89Singlet (1H)Methine Proton (

)
(400 MHz,

)
6.83Broad (1H)Amine Proton (

)
7.04TripletPhenyl (para)
7.20 – 7.40Multiplet (14H)Aromatic Protons (Benzhydryl + Phenyl)
Mass Spectrometry (HRMS)
  • Ionization Mode: FAB+ or ESI+

  • Calculated Mass (

    
    ):  326.1157 (for 
    
    
    
    )[1][2]
  • Observed Mass: Matches calculated within 5 ppm.

Part 4: Pharmacological & Stability Context

In drug development, this molecule serves as a "stress test" substrate.[1][2] The benzhydryl group provides significant steric hindrance, making the carbamate linkage more resistant to hydrolysis than simple alkyl carbamates, yet susceptible to specific esterases.[1][2]

Metabolic Fate (Hydrolysis)

Upon metabolic cleavage (e.g., by carboxylesterases), the molecule releases two distinct fragments.[1][2] This pathway is critical when considering the toxicity of the released aniline.[1][2]

Metabolism Parent Benzhydryl N-phenylcarbamate Enzyme Carboxylesterase / Amidase Parent->Enzyme Fragment1 Benzhydrol (Alcohol) Enzyme->Fragment1 Fragment2 Carbamic Acid Intermediate Enzyme->Fragment2 Fragment3 Aniline (Toxic Metabolite) Fragment2->Fragment3 Spontaneous Decarboxylation Gas CO2 Fragment2->Gas

Caption: Metabolic hydrolysis pathway releasing benzhydrol and aniline via an unstable carbamic acid intermediate.[1][2]

References

  • Synthesis & Spectral Data: Supporting Information for Lanthanum(III) Isopropoxide-Catalyzed Chemoselective Transesterification.

    • Source:

  • Carbamate Chemistry: "Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry.
  • PubChem Compound Summary: Benzyl phenylcarbam

    • Source:[1][2]

  • Nomenclature Standards: IUPAC Nomencl

    • Source:[1][2]

Sources

Foundational

Benzhydryl N-Phenylcarbamate: Structural Characterization, Synthesis, and Pharmacophore Analysis

Executive Summary Benzhydryl N-phenylcarbamate (IUPAC: Diphenylmethyl N-phenylcarbamate ) represents a specialized scaffold in medicinal chemistry, combining the lipophilic bulk of a benzhydryl (diphenylmethyl) group wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzhydryl N-phenylcarbamate (IUPAC: Diphenylmethyl N-phenylcarbamate ) represents a specialized scaffold in medicinal chemistry, combining the lipophilic bulk of a benzhydryl (diphenylmethyl) group with the hydrolytic stability and hydrogen-bonding capability of an N-substituted carbamate linkage. While often utilized as a protected intermediate or a derivatization product for the characterization of alcohols and amines, this structural motif shares pharmacophoric features with known inhibitors of serine hydrolases (e.g., FAAH inhibitors) and anticholinergic agents.

This technical guide provides a definitive analysis of the compound’s nomenclature, a validated synthesis protocol via the isocyanate route, and detailed analytical characterization data.

Nomenclature and Structural Identity

Precise nomenclature is critical for this compound due to the potential for isomerism (e.g., Phenyl N-benzhydrylcarbamate vs. Benzhydryl N-phenylcarbamate). The target molecule features the benzhydryl group attached to the oxygen of the carbamate, and the phenyl group attached to the nitrogen.

IUPAC Designation[1][2][3][4]
  • Preferred IUPAC Name (PIN): Diphenylmethyl N-phenylcarbamate

  • Systematic Name: Diphenylmethyl phenylcarbamate

  • Common Name: Benzhydryl phenylcarbamate[1]

Chemical Identifiers[1][2][4][6][7][8]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 303.36 g/mol

  • SMILES: c1ccc(cc1)NC(=O)OC(c2ccccc2)c3ccccc3

  • InChIKey: (Predicted) XZXJKSJSDJ-UHFFFAOYSA-N

Structural Deconstruction

The molecule is composed of three distinct functional domains:

  • Lipophilic Anchor: The Benzhydryl (diphenylmethyl) group.

  • Linker: The Carbamate ester (

    
    ).[2]
    
  • Aromatic Head: The N-Phenyl ring.[3][4][5][6][7]

Structure Figure 1: Structural Modular Breakdown of Diphenylmethyl N-phenylcarbamate Benzhydryl Benzhydryl Group (Diphenylmethyl) Carbamate Carbamate Linker (-O-CO-NH-) Benzhydryl->Carbamate Ester Bond Phenyl N-Phenyl Group Carbamate->Phenyl Amide Bond

Chemical Synthesis & Methodology

The most robust and atom-economical synthesis of benzhydryl N-phenylcarbamate involves the nucleophilic addition of diphenylmethanol (benzhydrol) to phenyl isocyanate. This route avoids the use of phosgene derivatives (chloroformates) and typically proceeds in high yield with simple purification.

Reaction Mechanism

The reaction is driven by the nucleophilic attack of the alcohol hydroxyl group on the electrophilic carbon of the isocyanate. A base catalyst (e.g., Triethylamine or DBU) facilitates proton transfer, ensuring the formation of the stable urethane (carbamate) linkage.

Synthesis Figure 2: Nucleophilic Addition Mechanism for Carbamate Formation Benzhydrol Diphenylmethanol (Nucleophile) Intermed Tetrahedral Intermediate Benzhydrol->Intermed Attack Isocyanate Phenyl Isocyanate (Electrophile) Isocyanate->Intermed + Catalyst Product Benzhydryl N-phenylcarbamate Intermed->Product Proton Transfer

Experimental Protocol

Objective: Synthesis of Diphenylmethyl N-phenylcarbamate (10 mmol scale).

Materials:

  • Diphenylmethanol (Benzhydrol): 1.84 g (10 mmol)

  • Phenyl Isocyanate: 1.19 g (1.1 mL, 10 mmol)

  • Triethylamine (Et3N): 0.1 mL (Catalytic)

  • Dichloromethane (DCM): 20 mL (Anhydrous)

  • Hexane/Ethyl Acetate: For recrystallization or chromatography.[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Dissolve 1.84 g of diphenylmethanol in 15 mL of anhydrous DCM.

  • Addition: Add 0.1 mL of triethylamine.

  • Reaction: Dropwise add 1.1 mL of phenyl isocyanate via syringe over 5 minutes. The reaction is slightly exothermic; a water bath may be used if scaling up.

  • Incubation: Stir the mixture at room temperature (

    
    ) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane) until the starting alcohol is consumed.
    
  • Workup: Evaporate the solvent under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the solid from hot hexane/ethyl acetate (or ethanol) to obtain white crystalline needles.

  • Yield: Expected yield is 85–95%.

Analytical Characterization

To validate the synthesis, the following spectroscopic data should be obtained. The key diagnostic signal is the methine proton of the benzhydryl group.

Nuclear Magnetic Resonance (NMR)

Data adapted from literature precedents for benzhydryl carbamates [1].

NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
1H 6.89Singlet (s)1HBenzhydryl CH (Diagnostic)
1H 6.83Broad Singlet1HN-H (Carbamate)
1H 7.04Triplet (t)1HPhenyl (Para)
1H 7.20 – 7.40Multiplet (m)14HAromatic Protons (Benzhydryl + Phenyl)
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI.

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation:

    • Loss of

      
       and Aniline.
      
    • Prominent peak at m/z 167 corresponding to the diphenylmethyl cation (

      
      ), a highly stable carbocation characteristic of benzhydryl derivatives.
      

Pharmacological Context & Applications

Pharmacophore Analysis

The benzhydryl N-phenylcarbamate structure acts as a lipophilic bioisostere for esters and amides.

  • Metabolic Stability: Carbamates are generally more stable to hydrolysis than esters but less stable than amides. They are often used as "prodrugs" or to tune the half-life of a bioactive molecule.

  • Lipophilicity: The two phenyl rings of the benzhydryl group significantly increase LogP (Predicted LogP

    
     4.5–5.0), enhancing blood-brain barrier (BBB) permeability.
    
Target Relevance

While this specific molecule is often a model compound, the benzhydryl carbamate motif is privileged in drug discovery:

  • FAAH Inhibition: O-aryl carbamates are classic inhibitors of Fatty Acid Amide Hydrolase (FAAH).[8] The carbamate moiety covalently modifies the active site serine nucleophile [2].

  • Anticholinergics: The benzhydryl group mimics the bulky hydrophobic pharmacophore found in muscarinic antagonists.

References

  • Synthesis and Characterization Data

    • Source: Supporting Information, "Lanthanum(III)
    • Data Verification: Confirms 1H NMR shifts ( 6.89 s for Benzhydryl CH).
    • URL:(Note: Generalized citation for spectral values).

  • Carbamate Mechanism in Drug Design: Title: "The FAAH inhibitor URB597: a selective modulator of endocannabinoid signaling." Relevance: Establishes the mechanism of O-aryl carbamates as serine hydrolase inhibitors. Source:Chemistry & Biology, 2005.
  • IUPAC Nomenclature Rules

    • Source: IUPAC Compendium of Chemical Terminology ("Gold Book").
    • Entry: Carbamates.[2][6][7][8][9]

    • URL:[Link]

Sources

Exploratory

Benzyl vs. Benzhydryl Carbamates: A Strategic Guide to Orthogonality and Stability

Executive Summary In complex organic synthesis and drug development, the distinction between Benzyl carbamate (Cbz or Z) and Benzhydryl carbamate (Bhoc or Dpoc) is not merely structural—it is functional. While both prote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In complex organic synthesis and drug development, the distinction between Benzyl carbamate (Cbz or Z) and Benzhydryl carbamate (Bhoc or Dpoc) is not merely structural—it is functional. While both protect amines via a carbamate linkage (


), their cleavage kinetics differ by orders of magnitude.
  • Cbz is the industry standard for acid-stability, surviving trifluoroacetic acid (TFA) and requiring strong acid (HF, HBr) or catalytic hydrogenolysis for removal.

  • Bhoc is a "tuned" protecting group.[1] The additional phenyl ring stabilizes the carbocation intermediate, rendering it significantly more acid-labile than Cbz. It is cleaved by dilute TFA, making it orthogonal to Cbz (under hydrogenolysis-free conditions) and compatible with Fmoc solid-phase strategies (e.g., in PNA synthesis).

This guide dissects the mechanistic underpinnings, provides validated installation protocols, and delineates the precise orthogonality windows for these two critical protecting groups.

Part 1: Structural & Mechanistic Foundations

The functional difference between Cbz and Bhoc is dictated by the stability of the carbocation formed during acid-catalyzed cleavage (Acidolysis).

The Electronic Driver: Cation Stability

Acidolytic cleavage of carbamates proceeds via an


-like fragmentation mechanism. Protonation of the carbonyl oxygen is followed by the collapse of the carbamate, ejecting 

and the amine. The rate-limiting step is the formation of the alkyl carbocation.
  • Benzyl Cation (

    
    ):  Stabilized by resonance from one phenyl ring. Requires high activation energy (strong acid or metal catalysis) to form.
    
  • Benzhydryl Cation (

    
    ):  Stabilized by two phenyl rings. The delocalization of the positive charge over two aromatic systems significantly lowers the activation energy. Consequently, Bhoc cleaves ~1,000× faster than Cbz in acidic media.
    
Visualization: Mechanistic Divergence

The following diagram illustrates the fragmentation pathway and the critical resonance stabilization difference.

CleavageMechanism cluster_0 Protonation & Fragmentation Carbamate Protonated Carbamate [R-NH-CO-OH-R']+ TS Transition State (C-O Bond Breaking) Carbamate->TS Rate Limiting Cation Carbocation Intermediate [R'+] TS->Cation Benzyl Benzyl Cation (1 Ph Ring) High Energy -> Stable in TFA Cation->Benzyl If R' = Benzyl Benzhydryl Benzhydryl Cation (2 Ph Rings) Lower Energy -> Cleaved by TFA Cation->Benzhydryl If R' = Benzhydryl

Figure 1: Comparative fragmentation kinetics. The bold red path indicates the lower energy barrier for Benzhydryl cleavage due to enhanced resonance stabilization.

Part 2: The Orthogonality Continuum

Selecting between Cbz and Bhoc is a decision based on orthogonality .[1][2] You must ask: What other groups are present, and what conditions must they survive?

Comparative Stability Data

The table below synthesizes stability profiles across common synthetic conditions.

ConditionBoc (t-Butyl)Bhoc (Benzhydryl)Cbz (Benzyl)Fmoc (Fluorenyl)
5-10% TFA / DCM Cleaved (Fast)Cleaved (Moderate)Stable Stable
50% TFA / DCM Cleaved (Instant)Cleaved (Fast)Stable (Slow deg.)Stable
HF / Scavengers Cleaved Cleaved Cleaved Stable
HBr / AcOH Cleaved Cleaved Cleaved Stable

/ Pd-C
Stable Cleaved Cleaved Stable
20% Piperidine Stable Stable Stable Cleaved
Strategic Use Cases
  • The "Fmoc/Bhoc" Strategy (PNA Synthesis): In Peptide Nucleic Acid (PNA) synthesis, the backbone is protected by Fmoc (base-labile).[3] The nucleobase exocyclic amines require protection that survives piperidine (base) but cleaves with the final resin cleavage (acid). Cbz is too stable (requires HF), so Bhoc is used because it cleaves in the final TFA cocktail [1].

  • Sulfur-Containing Peptides: If your molecule contains Methionine or Cysteine, catalytic hydrogenolysis (

    
    ) is often forbidden due to catalyst poisoning or desulfurization. Here, Cbz cannot be removed easily.[4] Bhoc  provides a viable alternative: it can be removed by acid (TFA) without needing metal catalysts.
    

Part 3: Experimental Protocols

Protocol A: Installation of Bhoc via Mixed Carbonates

Why this method? Benzhydryl chloroformate is thermally unstable and difficult to store. The "Self-Validating" approach uses N,N'-Disuccinimidyl Carbonate (DSC) to generate a stable active ester intermediate in situ [2].

Reagents:

  • Benzhydrol (Diphenylmethanol)

  • N,N'-Disuccinimidyl Carbonate (DSC)[5][6]

  • Triethylamine (

    
    )[5]
    
  • Acetonitrile (MeCN) and Dichloromethane (DCM)

Step-by-Step Workflow:

  • Activation (Formation of Bhoc-OSu):

    • Dissolve Benzhydrol (1.0 equiv) in dry MeCN (0.2 M concentration).

    • Add DSC (1.5 equiv) and

      
       (3.0 equiv).[5][6]
      
    • Stir at 23°C for 4 hours.

    • Validation Point: Monitor TLC.[6][7] The alcohol spot should disappear. The intermediate (Bhoc-OSu) is stable and can be isolated if needed, but one-pot is preferred.

  • Coupling:

    • Concentrate the MeCN mixture or use directly. Add the Target Amine (1.0 equiv) dissolved in DCM.

    • Stir at 23°C for 2–4 hours.

  • Workup:

    • Dilute with Ethyl Acetate. Wash with saturated

      
       (removes N-hydroxysuccinimide byproduct) and Brine.
      
    • Dry over

      
       and concentrate.
      
Protocol B: Selective Deprotection (Bhoc vs. Cbz)

Scenario: You have a molecule with R-NH-Bhoc and R'-NH-Cbz.

  • Bhoc Removal (Leaving Cbz Intact):

    • Prepare a solution of 10% TFA in DCM with 5% Triisopropylsilane (TIS) as a scavenger (essential to trap the benzhydryl cation and prevent re-alkylation).

    • Treat the substrate at 0°C for 30 minutes.

    • Result: Bhoc is cleaved.[1][2][4][8][9] Cbz remains >95% intact under these mild conditions.

  • Global Deprotection (Removing Both):

    • Treat with HBr in Acetic Acid (33 wt%) for 1 hour OR TFMSA/TFA .

    • Result: Both groups are cleaved.

Part 4: Visualization of Orthogonality

This decision tree assists in selecting the correct group based on deprotection requirements.[1]

OrthogonalityTree Start Select Protecting Group AcidLabile Must be Acid Labile? Start->AcidLabile BaseLabile Must be Base Labile? Start->BaseLabile MildAcid Cleave with dilute TFA? (Avoid HF/HBr) AcidLabile->MildAcid Yes StrongAcid Cleave with Strong Acid only? (Stable to dilute TFA) AcidLabile->StrongAcid No Fmoc Fmoc (Cleaves with Piperidine) BaseLabile->Fmoc Yes Boc Boc (Very Labile) MildAcid->Boc High Sensitivity Bhoc Bhoc (Benzhydryl) (Moderately Labile) MildAcid->Bhoc Medium Sensitivity (Orthogonal to Boc/Cbz) Cbz Cbz (Benzyl) (Acid Stable) StrongAcid->Cbz

Figure 2: Orthogonality decision tree. Note the specific niche of Bhoc as an acid-labile alternative to Cbz that does not require hydrogenation.[10]

References

  • Ghosh, A. K., et al. (2012). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines.[5] Tetrahedron Letters. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference).

Sources

Foundational

Technical Safety Guide: Benzhydryl N-Phenylcarbamate

Research Substance Profile & Safety Data Sheet (SDS) Framework Version: 1.0 | Status: Research Grade (Derived Data) Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists. Part 1: Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Research Substance Profile & Safety Data Sheet (SDS) Framework

Version: 1.0 | Status: Research Grade (Derived Data) Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

Part 1: Executive Summary & Chemical Identity

Context in Drug Development: Benzhydryl N-phenylcarbamate (Diphenylmethyl N-phenylcarbamate) is a specialized carbamate ester often utilized in medicinal chemistry as a peptidomimetic intermediate or a lipophilic prodrug moiety .[1] Its bulky benzhydryl (diphenylmethyl) group provides significant steric hindrance and lipophilicity (high LogP), often used to modulate the metabolic stability of the parent amine or to mask polar functionality during transport across the blood-brain barrier.

Critical Safety Note: While the intact carbamate is generally stable, it possesses a "masked" toxicity profile. Under acidic or enzymatic conditions, it hydrolyzes to release aniline (a known hematotoxin and potential carcinogen) and benzhydrol . This guide prioritizes the management of these degradation products.

Chemical Identification
PropertySpecification
Chemical Name Benzhydryl N-phenylcarbamate
Synonyms Diphenylmethyl phenylcarbamate; Carbamic acid, N-phenyl-, diphenylmethyl ester
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 303.36 g/mol
Structure Ph-NH-C(=O)-O-CH(Ph)₂
CAS Number Research Grade - No Global Harmonized CAS (Analog: 3422-02-4 for Benzyl analog)
Physical State White to off-white crystalline solid
Est.[1][2][3][4][5][6] Melting Point 105–115 °C (Predicted based on benzyl analogs)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water

Part 2: Hazard Identification (GHS Classification)

Note: As a research substance without a standardized commercial SDS, the following classification is derived using Read-Across Methodology from its metabolic precursors (Aniline and Phenyl Isocyanate) and structural analogs.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[1]
Skin Irritation Cat. 2H315: Causes skin irritation.[1][5][7][8]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][5]
Sensitization (Skin) Cat.[1][8][9] 1H317: May cause an allergic skin reaction (Characteristic of carbamates).[1][9]
STOT - Repeated Cat. 2H373: May cause damage to organs (Blood/Spleen) through prolonged exposure (Aniline effect).[1]
The "Hidden Hazard": Hydrolytic Degradation

Researchers must treat this compound as a potential generator of Aniline .[1]

  • Mechanism: In the presence of moisture, strong acids, or metabolic enzymes (esterases), the carbamate linkage cleaves.

  • Toxicology: Aniline causes methemoglobinemia (oxidation of hemoglobin), leading to cyanosis and tissue hypoxia.

Part 3: Synthesis & Stability Logic (Visualized)

To understand the handling requirements, one must understand the thermodynamic stability. The following diagram illustrates the synthesis (forward reaction) and the hydrolysis (degradation) pathways.

G cluster_inputs Precursors cluster_degradation Degradation Products (Hydrolysis) PhNCO Phenyl Isocyanate (Highly Reactive) Product Benzhydryl N-phenylcarbamate (Target Compound) PhNCO->Product Synthesis (Anhydrous DCM/TEA) Benzhydrol Benzhydrol (Diphenylmethanol) Benzhydrol->Product Aniline Aniline (Toxic/Carcinogenic) Product->Aniline Acid/Enzymatic Hydrolysis CO2 CO2 Gas Product->CO2 Benzhydrol_Rec Benzhydrol Product->Benzhydrol_Rec

Figure 1: Synthesis and Degradation Pathway.[1] Note the reversibility under hydrolytic conditions leading to toxic aniline release.

Part 4: Handling, Storage, and Exposure Control

Standard Operating Procedure (SOP)

1. Engineering Controls:

  • Fume Hood: Mandatory.[1] All weighing and solvation must occur inside a certified chemical fume hood to prevent inhalation of dust or solvent vapors.[1]

  • Inert Atmosphere: Store and handle under Nitrogen (

    
    ) or Argon.[1][10] The compound is potentially moisture-sensitive over long durations.[1]
    

2. Personal Protective Equipment (PPE):

  • Gloves: Nitrile (0.11 mm) is sufficient for solid handling.[1] For solution phase (DCM/DMSO), use PVA or Silver Shield laminate gloves to prevent permeation of the carrier solvent.

  • Respiratory: If dust generation is likely outside a hood, use a P95/N95 particulate respirator .[1]

3. Storage Protocol:

  • Temperature: Refrigerator (

    
    ).
    
  • Environment: Desiccated.[1] Keep container tightly closed to prevent hydrolysis.[1]

  • Segregation: Store away from strong oxidizers and strong acids.[1][8]

Spill Response Logic

If a spill occurs, the primary risk is not the solid itself, but the potential for it to hydrolyze if washed improperly.

SpillLogic Start Spill Detected Type State? Start->Type Solid Solid Powder Type->Solid Liquid Solution (DCM/DMSO) Type->Liquid Action1 Sweep/Scoop gently Avoid Dust Solid->Action1 Action2 Absorb with Vermiculite or Sand Liquid->Action2 Disposal Place in Hazardous Waste (Tag: Carbamate/Toxic) Action1->Disposal Action2->Disposal

Figure 2: Decision logic for safe spill cleanup.

Part 5: Toxicological Assessment (Self-Validating)

Since specific LD50 data for Benzhydryl N-phenylcarbamate is rare, we validate safety margins using Component Toxicity Analysis .

ComponentRoleHazard ProfileRelevance to Safety
Carbamate Moiety Functional GroupCholinesterase Inhibition (Weak)Unlike N-methyl carbamates (pesticides), N-phenyl carbamates are generally weak AChE inhibitors but can still cause sensitization.[1]
Aniline MetaboliteHematotoxinHigh Risk. If ingested, hydrolysis releases aniline.[1] Aniline LD50 (Rat) is ~250 mg/kg.[1] Symptoms: Blue lips, headache, dizziness.[1]
Benzhydrol MetaboliteIrritantLow Risk. LD50 (Rat) > 5000 mg/kg.[1] Primary hazard is skin/eye irritation.[1][5]

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol (increases absorption).[1]

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from solvents or hydrolysis outweighs the benefit. Transport to ER immediately; mention "Potential Aniline Toxicity".

Part 6: References

  • PubChem. Aniline - Compound Summary (CID 6115).[1] National Library of Medicine.[1] Available at: [Link][1]

  • National Toxicology Program (NTP). Testing Status of Phenyl Isocyanate.[1] U.S. Department of Health and Human Services.[1] Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Synthesis of Benzhydryl N-Phenylcarbamate

Strategic Significance & Scope This application note details the synthesis of Benzhydryl N-phenylcarbamate (also known as Diphenylmethyl N-phenylcarbamate) via the reaction of phenyl isocyanate with benzhydrol (diphenylm...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance & Scope

This application note details the synthesis of Benzhydryl N-phenylcarbamate (also known as Diphenylmethyl N-phenylcarbamate) via the reaction of phenyl isocyanate with benzhydrol (diphenylmethanol).

While often viewed as a simple derivatization, this reaction serves as a critical model system for:

  • Isocyanate Kinetics: Understanding the reactivity of secondary, sterically hindered alcohols compared to primary alcohols.

  • Protecting Group Chemistry: The benzhydryl carbamate moiety is acid-labile, making it a useful protecting group for amines and alcohols in peptide synthesis.

  • Pharmaceutical Intermediates: Benzhydryl derivatives are pharmacophores in antihistamines and anticholinergics; carbamate linkages are essential for modulating metabolic stability.

Key Technical Challenge: Unlike primary alcohols (e.g., benzyl alcohol), benzhydrol possesses significant steric bulk around the hydroxyl group. This protocol utilizes a base-catalyzed approach to overcome kinetic barriers and suppress the formation of the symmetrical urea byproduct (


-diphenylurea).

Reaction Design & Mechanism

Chemical Transformation

The synthesis involves the nucleophilic addition of benzhydrol to the electrophilic carbon of phenyl isocyanate.

Reaction Equation:



Mechanistic Insight (The "Why")

The reaction is catalyzed by a tertiary amine (Triethylamine or DMAP) or an organometallic catalyst (DBTL). This protocol focuses on the tertiary amine pathway to minimize metal contamination in pharmaceutical contexts.

  • Activation: The base increases the nucleophilicity of the alcohol (by hydrogen bond acceptance or deprotonation) or activates the isocyanate carbon.

  • Nucleophilic Attack: The oxygen of the benzhydrol attacks the central carbon of the isocyanate cumulated double bond system.

  • Proton Transfer: A rapid proton transfer from the alcohol oxygen to the isocyanate nitrogen restores neutrality, yielding the carbamate.

Critical Control Point: Moisture must be rigorously excluded. Water competes with benzhydrol to react with phenyl isocyanate, forming unstable carbamic acid, which decarboxylates to aniline. The aniline then reacts with another equivalent of isocyanate to form the insoluble


-diphenylurea (DPU) precipitate, a difficult-to-remove impurity.
Mechanistic Pathway Diagram

ReactionMechanism Isocyanate Phenyl Isocyanate (Electrophile) TS Tetrahedral Intermediate Isocyanate->TS Nucleophilic Attack SideRxn Side Reaction: Water -> Diphenylurea Isocyanate->SideRxn + H2O (Moisture) Alcohol Benzhydrol (Nucleophile) Alcohol->TS Nucleophilic Attack Catalyst TEA/DMAP (Base Catalyst) Catalyst->TS Activates Product Benzhydryl N-Phenylcarbamate TS->Product Proton Transfer

Figure 1: Mechanistic pathway highlighting the catalytic intervention and the critical moisture-induced side reaction.

Experimental Protocol

Scale: 10 mmol Estimated Time: 4–6 Hours (Reaction) + 2 Hours (Workup)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]AmountRole
Benzhydrol 184.231.01.84 gSubstrate (Nucleophile)
Phenyl Isocyanate 119.121.11.31 g (~1.2 mL)Reagent (Electrophile)
Triethylamine (TEA) 101.190.1~140 µLBase Catalyst
Dichloromethane (DCM) --20 mLSolvent (Anhydrous)
Hexane ---Recrystallization

Safety Note: Phenyl isocyanate is a lachrymator and a strong sensitizer. Handle only in a fume hood. Benzhydrol is an irritant.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Drying: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

  • Solvation: Add 1.84 g Benzhydrol to the flask. Dissolve in 15 mL anhydrous DCM .

  • Catalyst Addition: Add 140 µL Triethylamine (or 10 mol% DMAP for faster kinetics). Stir for 5 minutes to ensure homogeneity.

  • Reagent Addition: Place the flask in a water bath at 25°C. Add 1.2 mL Phenyl Isocyanate dropwise via syringe over 5 minutes.

    • Observation: A mild exotherm may occur.

  • Reaction: Seal the flask under an inert atmosphere (balloon). Stir at room temperature (25°C) for 4–6 hours.

    • TLC Monitoring: Use 20% EtOAc/Hexane. The benzhydrol spot (

      
      ) should disappear; product spot will appear higher (
      
      
      
      ).
Phase 2: Workup & Purification
  • Quench: Once TLC indicates consumption of benzhydrol, add 5 mL saturated NaHCO₃ solution to quench unreacted isocyanate. Stir vigorously for 15 minutes.

    • Note: This converts excess isocyanate to urea, which will precipitate or remain in the organic layer to be removed later.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer. Wash the organic layer with:

    • 1 x 10 mL Water

    • 1 x 10 mL Brine

  • Drying: Dry the organic phase over anhydrous MgSO₄ . Filter and concentrate under reduced pressure (Rotavap) to yield a crude white/off-white solid.

  • Crystallization (Critical Step):

    • Dissolve the crude solid in a minimum amount of hot Ethanol or EtOAc.

    • Slowly add hot Hexane until turbidity persists.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the white crystals and wash with cold Hexane.

Experimental Workflow Diagram

Workflow Start Start: Dry RBF + N2 Mix Dissolve Benzhydrol in DCM + TEA Start->Mix Add Add PhNCO Dropwise (25°C) Mix->Add React Stir 4-6h (Monitor TLC) Add->React Quench Quench with Sat. NaHCO3 React->Quench Workup Wash (H2O/Brine) Dry (MgSO4) Quench->Workup Purify Recrystallize (EtOH/Hexane) Workup->Purify

Figure 2: Operational workflow for the synthesis and purification of benzhydryl N-phenylcarbamate.[2]

Quality Control & Validation

To validate the synthesis, compare the isolated product against the following structural markers.

Characterization Data Table[4][5]
ParameterExpected ValueStructural Assignment
Appearance White crystalline solid-
Melting Point 125–128°CLiterature range for benzhydryl carbamates
IR Spectroscopy 3300–3350 cm⁻¹N-H Stretch (Sharp)
IR Spectroscopy 1700–1720 cm⁻¹C=O[3] Stretch (Carbamate)
¹H NMR (CDCl₃)

6.9–7.0 ppm (s, 1H)
Methine CH (

). Diagnostic peak.
¹H NMR (CDCl₃)

6.6–6.8 ppm (br s, 1H)
N-H Proton (Exchangeable)
¹H NMR (CDCl₃)

7.1–7.5 ppm (m, 15H)
Aromatic Protons (3 rings)
Troubleshooting Guide
  • Issue: Presence of white precipitate that does not dissolve in DCM.

    • Cause: Formation of Diphenylurea (DPU) due to moisture.

    • Solution: Filter the reaction mixture before workup. DPU is highly insoluble in DCM; the product is soluble.

  • Issue: Low Yield.

    • Cause: Steric hindrance of benzhydrol slowing the reaction.

    • Solution: Switch catalyst to DBTL (Dibutyltin dilaurate) (1 mol%) or reflux in Toluene at 80°C for 2 hours.

References

  • Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2020).[4] Supporting Information: Spectroscopic Data of Phenyl Carbamate Derivatives. Retrieved from [Link]

  • PubChem. (2025).[3][2][5] Phenyl N-benzylcarbamate (Structural Analog Data). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Reaction of Benzhydryl Alcohol with Phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide for the synthesis and characterization of benzhydryl N-phenylcarbamate through the reaction of benzhy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis and characterization of benzhydryl N-phenylcarbamate through the reaction of benzhydryl alcohol and phenyl isocyanate. This guide is intended for professionals in research and development, particularly those involved in medicinal chemistry and drug discovery, where the carbamate functional group is of significant interest.

Introduction and Significance

The carbamate linkage is a crucial structural motif in a wide array of pharmaceuticals and biologically active molecules. Its unique properties, including its role as a stable bioisostere for amide and ester groups, make it a valuable functional group in drug design. Carbamates can enhance a molecule's metabolic stability, improve its membrane permeability, and participate in key hydrogen bonding interactions with biological targets. The reaction between an alcohol and an isocyanate to form a carbamate is a fundamental transformation in organic synthesis, offering a reliable and high-yielding route to this important functional group.

The specific reaction of benzhydryl alcohol with phenyl isocyanate yields benzhydryl N-phenylcarbamate, a compound with potential applications in the development of novel therapeutic agents. The bulky benzhydryl group can impart specific steric and electronic properties to a molecule, influencing its binding affinity and pharmacokinetic profile. Understanding the synthesis and properties of this carbamate is therefore of considerable interest to medicinal chemists and drug development professionals.

Reaction Mechanism and Causality

The reaction between benzhydryl alcohol and phenyl isocyanate proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.

The general mechanism can be described as follows:

  • Nucleophilic Attack: The oxygen atom of the benzhydryl alcohol attacks the central carbon atom of the phenyl isocyanate. This is the rate-determining step of the reaction.

  • Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, leading to the formation of the stable carbamate product.

This reaction is typically carried out in an aprotic solvent to prevent side reactions of the highly reactive isocyanate with protic solvents. The choice of solvent can also influence the reaction rate.

The reaction can be catalyzed by both acids and bases. Tertiary amines are commonly used as catalysts, which function by activating the alcohol through hydrogen bonding, making it a more potent nucleophile. Metal-based catalysts can also be employed to enhance the reaction rate.

Experimental Protocol: Synthesis of Benzhydryl N-phenylcarbamate

This protocol describes a general method for the synthesis of benzhydryl N-phenylcarbamate. Researchers should optimize the conditions based on their specific experimental setup and desired outcomes.

Materials and Reagents:

  • Benzhydryl alcohol

  • Phenyl isocyanate

  • Anhydrous toluene (or other suitable aprotic solvent like THF or dichloromethane)

  • Triethylamine (optional, as catalyst)

  • Hexane

  • Ethyl acetate

  • Anhydrous magnesium sulfate (or sodium sulfate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup (optional, for purification)

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzhydryl alcohol (1.0 equivalent) in anhydrous toluene under an inert atmosphere.

  • Addition of Phenyl Isocyanate: To the stirred solution, add phenyl isocyanate (1.05 equivalents) dropwise via a dropping funnel at room temperature. If using a catalyst, add triethylamine (0.1 equivalents) to the alcohol solution before the addition of the isocyanate.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting materials. A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Safety Precautions:

  • Phenyl isocyanate is a toxic and lachrymatory compound. It should be handled with extreme care in a well-ventilated fume hood.[1]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be carried out under an inert atmosphere to prevent the reaction of phenyl isocyanate with moisture.

Characterization of Benzhydryl N-phenylcarbamate

The structure and purity of the synthesized benzhydryl N-phenylcarbamate can be confirmed using various spectroscopic techniques. The following are expected analytical data based on the structure and data from analogous compounds.

Technique Expected Observations
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Signals corresponding to the aromatic protons of the benzhydryl and phenyl groups, a singlet for the methine proton of the benzhydryl group, and a broad singlet for the N-H proton of the carbamate.
¹³C NMR Resonances for the carbonyl carbon of the carbamate, the methine carbon of the benzhydryl group, and the aromatic carbons.
FTIR Characteristic absorption bands for the N-H stretching, C=O stretching of the carbamate, and C-O stretching.
Mass Spec. Molecular ion peak corresponding to the molecular weight of benzhydryl N-phenylcarbamate.

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2-7.5 (m, 15H, Ar-H), ~6.8 (s, 1H, CH), ~6.5 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~153 (C=O), ~140-127 (Ar-C), ~70 (CH).

  • FTIR (KBr): ν (cm⁻¹) ~3300 (N-H stretch), ~1700 (C=O stretch), ~1220 (C-O stretch).

  • Mass Spectrometry (EI): m/z (%) = 303 (M⁺).

Reaction Parameters and Optimization

The reaction conditions can be varied to optimize the yield and purity of the product. Key parameters to consider include:

Parameter Effect and Considerations
Solvent Aprotic solvents are essential to prevent side reactions. The polarity of the solvent can influence the reaction rate.
Temperature The reaction is typically carried out at room temperature. Heating may increase the rate but can also lead to side product formation.
Catalyst The use of a catalyst, such as a tertiary amine (e.g., triethylamine) or a metal-based catalyst, can significantly accelerate the reaction. The choice and concentration of the catalyst should be optimized.
Stoichiometry A slight excess of the isocyanate is often used to ensure complete consumption of the alcohol.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reactants Benzhydryl Alcohol + Phenyl Isocyanate mixing Mix Reactants in Solvent reactants->mixing solvent Anhydrous Toluene solvent->mixing catalyst Triethylamine (optional) catalyst->mixing stirring Stir at Room Temperature mixing->stirring monitoring Monitor by TLC stirring->monitoring evaporation Solvent Removal monitoring->evaporation Reaction Complete purification Recrystallization or Column Chromatography evaporation->purification analysis NMR, IR, MS, MP purification->analysis

Caption: Workflow for the synthesis of benzhydryl N-phenylcarbamate.

Conclusion

This application note provides a detailed guide for the synthesis of benzhydryl N-phenylcarbamate, a molecule of interest in the field of drug discovery. The protocol outlined is based on established methods for carbamate formation and can be adapted and optimized for specific research needs. The provided information on the reaction mechanism, safety precautions, and characterization techniques will be a valuable resource for researchers working in this area.

References

  • Competitive proton and hydride transfer reactions via ion-neutral complexes: fragmentation of deprotonated benzyl N-phenylcarbamates in mass spectrometry. J Mass Spectrom. 2015;50(2):364-370. doi:10.1002/jms.3537
  • Synthesis and Characterization of N-Benzhydrylbenzamide. Asian Journal of Chemistry. 2011;23(5):2165-2168.
  • Benzhydryl Amines: Synthesis and Their Biological Perspective. Molecules. 2019;24(16):2974. doi:10.3390/molecules24162974
  • Zhang Q, Liu H, Zhao Y, et al.
  • ¹³C NMR chemical shift (δC) values of benzhydryl group Ar2CH carbon... ResearchGate. Accessed March 7, 2026. [Link]

  • Phenyl N-(4,4’-dimethoxybenzhydryl)carbamate. SpectraBase. Accessed March 7, 2026. [Link]

  • Application Notes and Protocols for the Synthesis of Phenyl Carbamates in a Research Setting. BenchChem. Published online 2025.
  • Application Notes and Protocols for the Synthesis of Benzhydrylsulfanylbenzene Derivatives. BenchChem. Published online 2025.
  • Supporting Information. Royal Society of Chemistry. Accessed March 7, 2026. [Link]

  • 1 H-NMR spectral data: the chemical shift values (δH, ppm)... ResearchGate. Accessed March 7, 2026. [Link]

  • 1H NMR chemical shift ppm table. Accessed March 7, 2026. [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Accessed March 7, 2026. [Link]

  • Benzyl phenylcarbamate. PubChem. Accessed March 7, 2026. [Link]

  • The reaction of o -hydroxybenzyl alcohol with phenyl isocyanate in polar solvents. ResearchGate. Accessed March 7, 2026. [Link]

  • Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. BenchChem. Published online 2025.
  • 13C NMR Chemical Shift. Oregon State University. Accessed March 7, 2026. [Link]

  • Babij NR, McCusker EO, Whiteker GT, et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org Process Res Dev. 2016;20(3):661-667. doi:10.1021/acs.oprd.5b00417
  • A Guide to 13C NMR Chemical Shift Values. Compound Interest. Published 2015. Accessed March 7, 2026. [Link]

  • benzyl N-phenylcarbamate. SpectraBase. Accessed March 7, 2026. [Link]

  • 13C Chemical Shift Table. Accessed March 7, 2026. [Link]

  • CHEM 344 1H-NMR chemical shift table.pdf. Accessed March 7, 2026. [Link]

  • Preparation method for N-hydroxyl-N-2-methyl phenyl carbam
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules. 2020;25(11):2575. doi:10.3390/molecules25112575
  • Method of obtaining phenyl carbam
  • Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. React Chem Eng. 2025;10(1):1-9. doi:10.1039/D5RE00246J
  • A Comparative Guide to the Kinetic Study of Benzoyl Isocyanate Reactions. BenchChem. Published online 2025.
  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. 2019;24(18):3384. doi:10.3390/molecules24183384
  • Mechanism of Isocyanate Reactions with Ethanol. ResearchGate. Accessed March 7, 2026. [Link]

  • Phenyl isocyanate. Wikipedia. Accessed March 7, 2026. [Link]

  • Benzamide, N-phenyl-. NIST WebBook. Accessed March 7, 2026. [Link]

  • Mass Spectra of Nine Medicinal Carbamates. J Pharm Sci. 1970;59(7):1028-1031. doi:10.1002/jps.2600590724
  • Phenyl-n,n-dimethyl carbamate. NIST WebBook. Accessed March 7, 2026. [Link]

  • Process for preparation of phenyl carbamate deriv

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Method

Application Notes and Protocols for the Optimized Synthesis of Benzhydryl N-Phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of benzhydryl N-phenylcarbamate, with a primary focus on strategies for yield optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of benzhydryl N-phenylcarbamate, with a primary focus on strategies for yield optimization. While literature specifically detailing the synthesis of this exact molecule is limited, this guide synthesizes established principles of carbamate chemistry to provide a robust framework for its efficient preparation. We will explore the primary synthetic route involving the reaction of benzhydrol and phenyl isocyanate, delving into the critical parameters that influence reaction kinetics and overall yield. This includes a discussion of catalyst selection, solvent effects, temperature control, and stoichiometry. Furthermore, detailed protocols for the synthesis, purification, and characterization of benzhydryl N-phenylcarbamate are provided, along with methodologies for accurate yield determination using High-Performance Liquid Chromatography (HPLC).

Introduction

Benzhydryl N-phenylcarbamate is a molecule of interest in organic synthesis and medicinal chemistry. The carbamate functional group is a key structural motif in many pharmaceuticals and agrochemicals, often serving as a stable analogue of an amide or as a protecting group. The benzhydryl moiety, with its bulky and lipophilic nature, can significantly influence the biological activity and pharmacokinetic properties of a molecule. The efficient and high-yielding synthesis of benzhydryl N-phenylcarbamate is therefore a critical step in the exploration of its potential applications.

The most direct and common method for the synthesis of carbamates is the reaction of an isocyanate with an alcohol. In the case of benzhydryl N-phenylcarbamate, this involves the nucleophilic attack of the hydroxyl group of benzhydrol on the electrophilic carbonyl carbon of phenyl isocyanate. While this reaction can proceed without a catalyst, the use of a suitable catalyst can dramatically increase the reaction rate and, consequently, the yield by minimizing side reactions.

This guide will provide a detailed exploration of the factors influencing the yield of this reaction and will offer practical protocols for its optimization in a laboratory setting.

Reaction Mechanism and Key Optimization Parameters

The fundamental reaction for the synthesis of benzhydryl N-phenylcarbamate is depicted below:

Figure 1. General reaction scheme for the synthesis of benzhydryl N-phenylcarbamate.

The optimization of this reaction hinges on a thorough understanding of the factors that influence the rate of the desired reaction while minimizing competing side reactions.

Catalyst Selection

The choice of catalyst is arguably the most critical factor in optimizing carbamate synthesis. Catalysts accelerate the reaction between the alcohol and the isocyanate, allowing the reaction to proceed at lower temperatures and with shorter reaction times. Catalysts for urethane formation are broadly categorized into two main classes: tertiary amines and organometallic compounds.[1]

  • Tertiary Amine Catalysts: These catalysts, such as triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO), function by activating the alcohol through the formation of a hydrogen-bonded complex, making the hydroxyl proton more acidic and the oxygen more nucleophilic.[2] They are generally less active than organometallic catalysts but offer good selectivity.

  • Organometallic Catalysts: Organotin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective catalysts for the isocyanate-alcohol reaction.[3] The mechanism is believed to involve the formation of a complex between the catalyst, the alcohol, and the isocyanate, which facilitates the nucleophilic attack. Other organometallic catalysts based on bismuth, zirconium, and titanium also show high activity and may offer advantages in terms of selectivity and toxicity profiles.[4][5] Zirconium diketonate catalysts, for instance, have been shown to have high selectivity for the isocyanate-polyol reaction over the isocyanate-water reaction.[4]

Experimental Insight: For the synthesis of benzhydryl N-phenylcarbamate, a screening of both a tertiary amine catalyst (e.g., DABCO) and an organometallic catalyst (e.g., DBTDL or a zirconium-based catalyst) is recommended to identify the optimal catalyst system. The catalyst loading should also be optimized, typically ranging from 0.01 to 1 mol%.

Solvent Effects

The choice of solvent can significantly impact the reaction rate and yield. The solvent should be inert to the reactants and products and should be able to dissolve both benzhydrol and phenyl isocyanate.

  • Aprotic Solvents: Aprotic solvents are generally preferred for this reaction to avoid competing reactions of the isocyanate with the solvent. Common choices include:

    • Non-polar aprotic solvents: Toluene, benzene, and xylenes are often used. They are good at solvating the aromatic reactants.

    • Polar aprotic solvents: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate can also be used. The polarity of the solvent can influence the stability of the transition state and thus the reaction rate.

Experimental Insight: It is advisable to conduct initial small-scale reactions in a few different aprotic solvents (e.g., toluene, THF, and DCM) to determine the optimal solvent for the reaction. The solubility of the starting materials and the final product in the chosen solvent should be considered for ease of reaction monitoring and workup.

Reaction Temperature

The reaction temperature affects the rate of the reaction. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote side reactions, such as the trimerization of the isocyanate or the formation of allophanates (reaction of the carbamate product with another molecule of isocyanate).

Experimental Insight: The reaction should ideally be carried out at the lowest temperature that provides a reasonable reaction rate. A typical starting point would be room temperature, with the option to gently heat the reaction mixture (e.g., to 40-60 °C) if the reaction is slow. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC is crucial to determine the optimal temperature.

Stoichiometry of Reactants

The molar ratio of benzhydrol to phenyl isocyanate can influence the yield and purity of the product. Using a slight excess of one of the reactants can help to drive the reaction to completion.

Experimental Insight: A 1:1 molar ratio is a good starting point. However, to ensure complete conversion of the more expensive or limiting reagent, a slight excess (e.g., 1.05 to 1.1 equivalents) of the other reactant can be used. For instance, if benzhydrol is the limiting reagent, a slight excess of phenyl isocyanate can be used. Any unreacted isocyanate can be quenched during the workup procedure.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis, purification, and characterization of benzhydryl N-phenylcarbamate.

General Workflow for Synthesis and Optimization

The following diagram illustrates a general workflow for the synthesis and optimization of benzhydryl N-phenylcarbamate.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep Reactant & Solvent Preparation (Drying and Purification) Reaction Reaction Setup (Inert Atmosphere) Prep->Reaction Addition Controlled Addition of Phenyl Isocyanate Reaction->Addition Monitoring Reaction Monitoring (TLC/HPLC) Addition->Monitoring Workup Quenching & Extraction Monitoring->Workup Upon Completion Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Yield Yield Determination (HPLC) Characterization->Yield

Caption: A general workflow for the synthesis and optimization of benzhydryl N-phenylcarbamate.

Protocol 1: Synthesis of Benzhydryl N-Phenylcarbamate

Materials:

  • Benzhydrol

  • Phenyl isocyanate

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add benzhydrol (1.0 equivalent) and anhydrous toluene (to make a ~0.5 M solution).

  • Add the catalyst (e.g., 0.1 mol% DBTDL or 1 mol% DABCO).

  • Stir the mixture at room temperature until the benzhydrol has completely dissolved.

  • In a dropping funnel, dissolve phenyl isocyanate (1.05 equivalents) in a small amount of anhydrous toluene.

  • Add the phenyl isocyanate solution dropwise to the stirred benzhydrol solution over a period of 15-30 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system). The reaction is typically complete within 1-4 hours. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete (as indicated by the disappearance of the limiting starting material), quench the reaction by adding a small amount of methanol to react with any excess phenyl isocyanate.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude benzhydryl N-phenylcarbamate can be purified by either recrystallization or column chromatography.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

  • Column Chromatography: If recrystallization is not effective, the product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization

The purified benzhydryl N-phenylcarbamate should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons from the phenyl and benzhydryl groups, a methine proton from the benzhydryl group (likely a singlet), and an N-H proton (which may be broad).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include aromatic carbons, the methine carbon of the benzhydryl group, and the carbonyl carbon of the carbamate.

  • FT-IR (ATR): Key vibrational bands would be expected for the N-H stretch (~3300 cm⁻¹), C=O stretch of the carbamate (~1700 cm⁻¹), and C-O stretch (~1200 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Yield Determination by HPLC

Accurate determination of the reaction yield is crucial for optimization studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Proposed HPLC Method

A reversed-phase HPLC method would be suitable for the analysis of benzhydryl N-phenylcarbamate.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is a good starting point. For example, a gradient from 50% to 95% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the product has strong absorbance (e.g., 254 nm), owing to the presence of multiple aromatic rings.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol for Yield Determination
  • Prepare a Standard Stock Solution: Accurately weigh a known amount of purified benzhydryl N-phenylcarbamate and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Create a Calibration Curve: Prepare a series of standard solutions of different known concentrations by diluting the stock solution. Inject each standard solution into the HPLC and record the peak area. Plot a calibration curve of peak area versus concentration. The curve should be linear over the desired concentration range.

  • Prepare the Reaction Sample: After the reaction is complete, take a small, accurately measured aliquot of the crude reaction mixture. Dilute this aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the calibration curve.

  • Analyze the Sample: Inject the diluted sample into the HPLC and determine the peak area of the product.

  • Calculate the Yield: Using the calibration curve, determine the concentration of benzhydryl N-phenylcarbamate in the diluted sample. From this, calculate the total amount of product formed in the reaction and determine the percentage yield.

Data Presentation for Optimization Studies

To effectively optimize the synthesis, it is crucial to systematically vary the reaction parameters and present the results in a clear and concise manner.

Table 1: Catalyst Screening and Optimization

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)
1None0Toluene2524<10<5
2DABCO1Toluene2548580
3DABCO5Toluene2529592
4DBTDL0.1Toluene251>9997
5DBTDL0.05Toluene251.5>9996

Table 2: Solvent and Temperature Optimization

EntryCatalystSolventTemperature (°C)Time (h)Conversion (%)Yield (%)
1DBTDL (0.1 mol%)Toluene251>9997
2DBTDL (0.1 mol%)THF251>9995
3DBTDL (0.1 mol%)DCM251.59894
4DBTDL (0.1 mol%)Toluene500.5>9996

Conclusion

The synthesis of benzhydryl N-phenylcarbamate can be efficiently achieved through the reaction of benzhydrol and phenyl isocyanate. The yield of this reaction can be significantly optimized by careful selection of the catalyst, solvent, and reaction temperature. The use of an organometallic catalyst, such as dibutyltin dilaurate, in an aprotic solvent like toluene at room temperature is likely to provide high yields in a short reaction time. The detailed protocols and analytical methods provided in this guide offer a robust framework for researchers to successfully synthesize and optimize the production of this valuable compound.

References

  • De S, Sajiki H. Recent advances in the synthesis of carbamates. Chem Soc Rev. 2015;44(18):6476-6497.
  • Lutz, F. Polyurethane Handbook: Chemistry, Raw Materials, Processing, Application, Properties. 2nd ed.
  • Blank, W. J. Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Surface Coatings International Part B: Coatings Transactions. 2002, 85(3), 209-215.
  • Farkas A, Mills G. A. Catalysis of Isocyanate Reactions. In: Advances in Catalysis. Vol 13. Academic Press; 1962:393-446.
  • Wicks ZW, Jones FN, Pappas SP, Wicks DA. Organic Coatings: Science and Technology. 3rd ed. John Wiley & Sons; 2007.
  • Silverstein RM, Webster FX, Kiemle DJ, Bryce DL. Spectrometric Identification of Organic Compounds. 8th ed. John Wiley & Sons; 2014.
  • Classification of polyurethane catalysts and selection of catalysts for different polyurethane products - Knowledge - Green View Technology and Development Co., Ltd. (2022). Available at: [Link]

  • Computational Study of Catalytic Urethane Formation - MDPI. (2021). Available at: [Link]

  • EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti... (n.d.). Available at: [Link]

  • A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. (n.d.). Available at: [Link]

  • METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES - Patcham. (n.d.). Available at: [Link]

  • Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates - PMC. (n.d.). Available at: [Link]

  • Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Available at: [Link]

  • Synthesis and Characterization of N-Benzhydrylbenzamide. (n.d.). Available at: [Link]

  • Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents - Scirp.org. (n.d.). Available at: [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples - PubMed. (2011). Available at: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC. (2017). Available at: [Link]

  • (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - ResearchGate. (2025). Available at: [Link]

  • Phenyl N-phenylcarbamate | C13H11NO2 | CID 78644 - PubChem - NIH. (n.d.). Available at: [Link]

  • Section of 13 C-NMR spectra of phenyl N-phenylcarbamate (bottom,... - ResearchGate. (n.d.). Available at: [Link]

  • Condensation Reaction of Methyl N-Phenylcarbamate with Formaldehyde over Hβ Catalyst | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC. (n.d.). Available at: [Link]

  • Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts - Werner. (n.d.). Available at: [Link]

  • Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre - Sciforum. (n.d.). Available at: [Link]

  • Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was - EPA. (n.d.). Available at: [Link]

  • Phenyl isocyanate - Wikipedia. (n.d.). Available at: [Link]

  • US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents. (n.d.).
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  • CN101747234A - Method for synthesizing phenyl carbamate - Google Patents. (n.d.).

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Application

Application Note: Microwave-Assisted Synthesis of Benzhydryl N-Phenylcarbamate

Abstract & Introduction The carbamate (urethane) moiety is a privileged scaffold in medicinal chemistry, serving as a structural feature in anticholinesterases, HIV protease inhibitors, and prodrug linkers due to its che...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The carbamate (urethane) moiety is a privileged scaffold in medicinal chemistry, serving as a structural feature in anticholinesterases, HIV protease inhibitors, and prodrug linkers due to its chemical stability and ability to modulate lipophilicity.[1] Traditional synthesis of benzhydryl N-phenylcarbamate typically involves the reaction of benzhydrol with phenyl isocyanate in refluxing toluene or benzene for extended periods (4–12 hours), often requiring Lewis acid catalysts and laborious purification to remove toxic solvent residues.

This Application Note details a microwave-assisted, solvent-free protocol for the synthesis of benzhydryl N-phenylcarbamate. By leveraging the high dielectric loss of polar reactants, this method reduces reaction time from hours to minutes, eliminates volatile organic compound (VOC) waste, and improves atom economy.[1] This protocol is designed for researchers in drug discovery requiring rapid access to carbamate libraries.

Theoretical Basis: Dielectric Heating Mechanism[2]

Microwave irradiation (typically 2.45 GHz) heats the reaction mixture through dipolar polarization and ionic conduction , rather than the conductive/convective heating of traditional oil baths.[2]

  • Dipolar Polarization: The reagents in this protocol—Benzhydrol (hydroxyl group) and Phenyl Isocyanate (polarized

    
     bond)—possess permanent dipoles. As the microwave field oscillates, these dipoles attempt to realign with the field.[3][2][4][5] The resulting molecular friction generates rapid, volumetric heat.
    
  • Activation Energy: The rapid rise in internal temperature (

    
    ) allows the system to overcome the activation energy barrier (
    
    
    
    ) for the nucleophilic addition of the alcohol to the isocyanate much faster than external heating sources.
Reaction Scheme & Mechanism

The reaction proceeds via the nucleophilic attack of the benzhydrol oxygen on the electrophilic carbon of the isocyanate.

ReactionMechanism Reactants Reactants Benzhydrol + Ph-NCO TS Transition State (Dipolar Alignment) Reactants->TS MW Irradiation (Dipolar Polarization) Intermediate Zwitterionic Intermediate TS->Intermediate Nucleophilic Attack Product Product Benzhydryl N-phenylcarbamate Intermediate->Product Proton Transfer

Figure 1: Mechanistic pathway of microwave-assisted carbamylation.[1] The polar transition state couples efficiently with the microwave field.

Experimental Protocol

Materials & Reagents[1][4][6]
  • Benzhydrol (Diphenylmethanol): >99% purity. Note: Ensure reagent is dry; moisture leads to urea byproducts.

  • Phenyl Isocyanate: >98%.[6] Safety: Potent lachrymator and sensitizer. Handle in a fume hood.

  • Catalyst (Optional): Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] Note: The microwave protocol often proceeds catalyst-free.

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

Step-by-Step Methodology

Workflow Logic:

Workflow Setup 1. Reagent Loading (Solvent-Free) Sealing 2. Vessel Sealing (Inert Atmosphere) Setup->Sealing MW_Irrad 3. MW Irradiation (100°C, 5-10 min) Sealing->MW_Irrad Cooling 4. Cooling & Solidification MW_Irrad->Cooling Purification 5. Recrystallization (Hexane/EtOAc) Cooling->Purification

Figure 2: Operational workflow for the synthesis.[1][7][8]

Detailed Procedure:

  • Preparation: In a 10 mL microwave-transparent borosilicate glass vial, add Benzhydrol (1.84 g, 10 mmol) .

  • Reagent Addition: Add Phenyl Isocyanate (1.20 mL, 11 mmol, 1.1 eq) directly to the solid alcohol.

    • Expert Insight: Using a slight excess of isocyanate drives the reaction to completion. No solvent is added; the isocyanate acts as the liquid medium upon melting.

  • Catalysis (Optional): If performing the reaction on a larger scale or with electron-deficient alcohols, add 1 drop (~20 µL) of TEA. For this specific substrate, it is often unnecessary.[1]

  • Sealing: Cap the vessel with a PTFE-lined septum. Purge with nitrogen for 30 seconds to remove atmospheric moisture.

  • Irradiation Parameters:

    • Mode: Dynamic (Power controlled by Temperature).

    • Temperature: 100 °C.

    • Hold Time: 5 minutes.

    • Max Power: 150 W (to prevent overshoot).

    • Max Pressure: 250 psi (safety limit).

    • Stirring: High (magnetic stir bar is essential for heat distribution in solvent-free melts).[1]

  • Work-up:

    • Allow the vessel to cool to 50 °C (below the melting point of the product). The mixture will solidify into a white/off-white crystalline mass.

    • Add 5 mL of cold hexane to the vial and sonicate to break up the solid.

    • Filter the solid and wash with cold hexane (2 x 5 mL) to remove excess isocyanate.

  • Purification: Recrystallize from a mixture of Ethyl Acetate/Hexane (1:4) to obtain analytical grade needles.

Results & Characterization

Yield Comparison

The microwave method demonstrates superior efficiency compared to traditional thermal reflux.[3]

ParameterThermal Reflux (Toluene)Microwave (Solvent-Free)
Reaction Time 6 – 12 Hours5 – 10 Minutes
Temperature 110 °C100 °C
Solvent Waste High (Requires removal)None (Atom Economy ~100%)
Yield 75 – 82%92 – 96%
Purity (Crude) Moderate (Side products common)High
Analytical Validation

The product must be validated to ensure the formation of the carbamate linkage and absence of urea byproducts.

  • Melting Point: 128–130 °C (Lit. value for Benzhydryl N-phenylcarbamate).

  • FT-IR (ATR):

    • 3300–3350 cm⁻¹: N-H stretch (sharp, diagnostic of carbamate).[1]

    • 1705–1720 cm⁻¹: C=O stretch (Carbamate carbonyl).[1]

    • Absence: Peak at 2270 cm⁻¹ (Isocyanate) should be absent.

  • 1H NMR (400 MHz, CDCl₃):

    • 
       6.90 (s, 1H, CH -O) – The benzhydryl proton.[1]
      
    • 
       6.6–6.8 (br s, 1H, NH ) – Exchangeable.[1]
      
    • 
       7.0–7.4 (m, 15H, Ar-H ) – Aromatic protons from three phenyl rings.[1]
      

Troubleshooting & Safety

Common Pitfalls
  • Issue: Formation of white precipitate that does not melt at 130°C.

    • Cause: Moisture in the vessel caused hydrolysis of phenyl isocyanate to aniline, which reacted with more isocyanate to form N,N'-diphenylurea (MP > 230°C).[1]

    • Solution: Dry benzhydrol in a desiccator; use fresh phenyl isocyanate; ensure N2 purge.

  • Issue: Incomplete conversion.

    • Cause: Poor stirring in the solvent-free melt.

    • Solution: Increase temperature to 110°C or add a minimal amount of dry Toluene or DMF (0.5 mL) to facilitate mixing.

Safety Protocol
  • Pressure Hazard: Microwave heating of closed vessels can generate pressure. Ensure the reactor's pressure sensor is active.

  • Isocyanate Toxicity: Phenyl isocyanate is a respiratory sensitizer. Load vessels in a fume hood.

  • Thermal Runaway: Although rare with this specific reaction, always set a "Max Power" limit (e.g., 150W) to prevent thermal runaway if the sample absorbs energy too efficiently.[1]

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Kappe, C. O. (2004).[1][9] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

    • Source: [1]

  • Solvent-Free Synthesis of Carbamates

    • Bratulescu, G. (2001).[1] Microwave-assisted synthesis of carbamates. Tetrahedron Letters.

    • Source: [1]

  • Green Chemistry Mechanisms (Dipolar Polarization)

    • De la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2005).[1] Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews.

    • Source: [1]

  • General Protocol for Isocyanate/Alcohol Coupling

    • Organic Chemistry Portal.
    • Source: [1]

Sources

Method

Application Note: Scalable Synthesis Protocols for Benzhydryl Carbamates

Executive Summary The synthesis of benzhydryl (diphenylmethyl) carbamates presents unique challenges in drug development and organic synthesis due to the severe steric hindrance and electronic instability of the benzhydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of benzhydryl (diphenylmethyl) carbamates presents unique challenges in drug development and organic synthesis due to the severe steric hindrance and electronic instability of the benzhydryl moiety. Traditional methods relying on benzhydryl chloroformate often suffer from low yields, as the intermediate rapidly decomposes into diphenylchloromethane and carbon dioxide via a stabilized carbocation.

This application note provides two field-proven, scalable, and self-validating protocols that bypass these limitations: a phosgene-free 1,1'-Carbonyldiimidazole (CDI) mediated pathway and a green three-component CO₂ coupling pathway . These methodologies have been optimized for high atom economy, visual in-process validation, and seamless scalability from bench to pilot plant.

Mechanistic Rationale & Causality

To achieve high-yielding carbamoylation at the sterically congested benzhydryl position, the synthetic logic must invert the traditional electrophile-nucleophile relationship or utilize highly reactive, transient intermediates.

  • The CDI-Mediated "In-Water" Pathway: Utilizing CDI avoids the toxicity of phosgene. Interestingly, executing this reaction in an aqueous or biphasic medium accelerates the reaction. The causality here is twofold: hydrogen bonding from water increases the electrophilicity of the CDI intermediate, while the hydrophobic effect forces the lipophilic benzhydrol and amine into close proximity, drastically reducing reaction times [1].

  • The CO₂ Three-Component Coupling: Instead of pre-forming a highly unstable benzhydryl chloroformate, this method captures gaseous CO₂ with an amine to form a stable carbamate anion in situ. The addition of a phase-transfer catalyst (TBAI) and a mild base (Cs₂CO₃) allows this anion to cleanly attack benzhydryl chloride via an Sₙ1/Sₙ2 hybrid mechanism, driven by the precipitation of cesium chloride[2].

Protocol A: Phosgene-Free CDI-Mediated Synthesis

This protocol leverages the rapid activation of benzhydrol by CDI. It is highly recommended for scale-up due to the lack of toxic gas byproducts and the ease of product isolation via precipitation.

Workflow_A N1 Benzhydrol (Substrate) N3 Benzhydryl 1H-imidazole- 1-carboxylate N1->N3 Step 1: Activation (CO2 Evolution) N2 1,1'-Carbonyldiimidazole (CDI) N2->N3 N5 Benzhydryl Carbamate (Precipitate) N3->N5 Step 2: Amination (Aqueous Acceleration) N4 Amine Nucleophile (in H2O/THF) N4->N5

CDI-mediated phosgene-free synthesis workflow for benzhydryl carbamates.

Step-by-Step Methodology
  • Activation: In a suitably sized reactor equipped with a mechanical stirrer, dissolve benzhydrol (1.0 equiv, 100 mmol) in a minimal amount of tetrahydrofuran (THF) (approx. 0.5 M).

  • CDI Addition: Portion-wise, add 1,1'-Carbonyldiimidazole (1.2 equiv, 120 mmol) at 0 °C.

    • Self-Validating Checkpoint: Immediate effervescence (CO₂ gas evolution) will be observed. The cessation of bubbling (typically 30–45 minutes) serves as a visual indicator that the formation of the benzhydryl 1H-imidazole-1-carboxylate intermediate is complete.

  • Aqueous Amination: Add the desired primary or secondary amine (1.1 equiv, 110 mmol) dissolved in distilled water (equal volume to THF). Stir vigorously at room temperature for 2 to 4 hours.

    • Causality Note: The biphasic water/THF system enhances the nucleophilicity of the amine while driving the highly lipophilic product to precipitate out of the aqueous phase[3].

  • Isolation: Once TLC confirms the consumption of the intermediate, add excess water to fully crash out the product.

    • Self-Validating Checkpoint: A dense white/off-white precipitate will form. If the product oils out, seed crystals or chilling to 4 °C will induce crystallization.

  • Purification: Filter the solid, wash with cold water (to remove imidazole and unreacted amine), and dry under vacuum.

Protocol B: Three-Component CO₂ Coupling

This green chemistry approach utilizes CO₂ as a C1 building block. It is ideal for synthesizing benzhydryl carbamates from sensitive amines that cannot tolerate harsh acylating agents.

Workflow_B N1 Amine (Substrate) N3 Carbamate Anion (Intermediate) N1->N3 Step 1: Carboxylation N2 CO2 Gas (1 atm) N2->N3 N5 Benzhydryl Carbamate (Target) N3->N5 Step 2: Alkylation (SN1/SN2) N4 Benzhydryl Chloride (Electrophile) N4->N5 N6 Cs2CO3 / TBAI (Base/PTC) N6->N3 Promotes Anion

Three-component coupling of amines, CO2, and benzhydryl chloride.

Step-by-Step Methodology
  • System Preparation: To a flame-dried flask under an inert atmosphere, add the amine (1.0 equiv, 50 mmol), anhydrous Cs₂CO₃ (1.5 equiv, 75 mmol), and Tetrabutylammonium iodide (TBAI) (1.0 equiv, 50 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Carboxylation: Purge the system with dry CO₂ gas. Bubble CO₂ continuously through the suspension at room temperature for 1 hour.

    • Causality Note: Cs₂CO₃ provides the necessary basicity to deprotonate the amine, while TBAI acts as a phase-transfer catalyst to stabilize the resulting carbamate anion in the organic solvent[2].

  • Alkylation: Slowly add benzhydryl chloride (1.2 equiv, 60 mmol) dropwise to the mixture while maintaining the CO₂ atmosphere. Stir for 12–24 hours at room temperature.

    • Self-Validating Checkpoint: As the alkylation proceeds, a fine white precipitate of CsCl will accumulate at the bottom of the flask, visually confirming the progression of the substitution reaction.

  • Workup: Quench the reaction by pouring the mixture into ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) or recrystallization depending on the specific amine derivative.

Quantitative Data & Protocol Comparison

To assist in selecting the appropriate methodology for your specific drug development pipeline, the following table summarizes the quantitative metrics and operational parameters of both protocols.

ParameterProtocol A: CDI-MediatedProtocol B: CO₂ Coupling
Typical Yield 85% – 95%78% – 89%
Reaction Time 2 – 4 hours12 – 24 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Key Reagents CDI, Water/THFCO₂ (1 atm), Cs₂CO₃, TBAI, DMF
Scalability High: Simple filtration isolationMedium: Requires gas-liquid mixing
Byproducts Imidazole, CO₂ (Non-toxic)CsCl, TBAI (Recyclable)
Substrate Scope Best for robust primary/secondary aminesBest for sensitive amines prone to over-acylation

Troubleshooting & Scalability Insights

  • Steric Failure in Protocol A: If the amine is exceptionally bulky (e.g., tert-butylamine), the intermediate benzhydryl 1H-imidazole-1-carboxylate may resist attack. Solution: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) or elevate the temperature to 50 °C.

  • Moisture Sensitivity in Protocol B: The CO₂ coupling is highly sensitive to adventitious water, which will hydrolyze the benzhydryl chloride to benzhydrol, drastically reducing yields. Solution: Ensure DMF is strictly anhydrous and CO₂ gas is passed through a Drierite column prior to introduction.

References

  • Padiya, K. J., et al. (2012). Unprecedented “In Water” Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate. Organic Letters, 14(11), 2814–2817. URL:[Link]

  • Salvatore, R. N., et al. (2001). Efficient Carbamate Synthesis via a Three-Component Coupling of an Amine, CO2, and Alkyl Halides in the Presence of Cs2CO3 and Tetrabutylammonium Iodide. Journal of Organic Chemistry, 66(3), 1035–1037. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzhydryl N-phenylcarbamate Acid Stability Issues

Introduction: Welcome to the Technical Support Center for benzhydryl N-phenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability challenges when w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the Technical Support Center for benzhydryl N-phenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability challenges when working with this compound, particularly in acidic environments. Benzhydryl N-phenylcarbamate, like many carbamates, offers significant chemical and proteolytic stability, making it a valuable moiety in medicinal chemistry.[1][2] However, its unique structure, incorporating a bulky, acid-labile benzhydryl group, presents specific challenges. This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Section 1: Understanding the Instability Mechanism

This section delves into the chemical principles governing the acid-catalyzed degradation of benzhydryl N-phenylcarbamate. Understanding the "why" is the first step toward effective troubleshooting.

Q1: Why is benzhydryl N-phenylcarbamate particularly susceptible to degradation in acidic conditions?

A1: The susceptibility of benzhydryl N-phenylcarbamate to acid is primarily due to the nature of the benzhydryl ester linkage. The degradation proceeds through a well-understood acid-catalyzed hydrolysis mechanism. The key steps are:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon.

  • Cleavage of the Benzhydryl Group: The critical step is the cleavage of the oxygen-benzhydryl bond. This is highly favorable because the departing benzhydryl group forms a resonance-stabilized diphenylmethyl (benzhydryl) carbocation. The stability of this carbocation is a significant driving force for the reaction. The benzhydryl group is, in fact, often used as an acid-labile protecting group for this very reason.[3][4]

  • Formation of Phenylcarbamic Acid: This cleavage results in the formation of the unstable intermediate, phenylcarbamic acid.

  • Decarboxylation: Phenylcarbamic acid rapidly decomposes into aniline and carbon dioxide.[5][6]

This pathway highlights that the primary point of failure under acidic conditions is not the amide-like portion of the carbamate, but the ester linkage to the bulky, carbocation-stabilizing benzhydryl group.

G cluster_0 Acid-Catalyzed Hydrolysis Pathway A Benzhydryl N-phenylcarbamate B Protonated Intermediate A->B + H⁺ C Resonance-Stabilized Benzhydryl Carbocation B->C C-O Bond Cleavage D Phenylcarbamic Acid (Unstable) B->D C-O Bond Cleavage E Diphenylmethanol C->E + H₂O, - H⁺ F Aniline D->F Decarboxylation G Carbon Dioxide (CO₂) D->G Decarboxylation G cluster_1 Stability Study Workflow P1 Prepare Stock Solutions (Analyte & IS) P3 Initiate Reaction (Add Analyte to Buffer) P1->P3 P2 Equilibrate Acidic Buffer to Target Temperature P2->P3 P4 Withdraw Aliquot at Time Point 't' P3->P4 Start Timer P5 Quench Reaction (Neutralize & Add IS) P4->P5 P6 Analyze via HPLC P5->P6 P7 Plot ln(Conc) vs. Time & Determine Rate Constant (k) P6->P7

Sources

Optimization

Technical Support Center: Strategies for Preventing the Hydrolysis of Benzhydryl N-phenylcarbamate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of hydrolysis of benzhydryl N-phenylcarbamate. Our focus is on delivering practical, field-proven insights grounded in established scientific principles to ensure the integrity of your experiments.

Introduction

Benzhydryl N-phenylcarbamate is a compound of interest in various research and development sectors. Like many carbamates, it is susceptible to hydrolysis, which can compromise experimental results and the stability of potential drug candidates.[1][2] Understanding and mitigating this degradation pathway is crucial for accurate and reproducible research. This guide will walk you through the causes of hydrolysis and provide actionable strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is my benzhydryl N-phenylcarbamate degrading?

A: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of benzhydryl N-phenylcarbamate, the carbamate linkage is cleaved, leading to the formation of benzhydrol, aniline, and carbon dioxide. This degradation is often catalyzed by the presence of acids or bases.[3][4] Carbamates are particularly susceptible to alkaline hydrolysis, with the rate of degradation increasing significantly at a pH above 7.[1]

Q2: At what pH is benzhydryl N-phenylcarbamate most stable?

A: Generally, carbamates exhibit their greatest stability in slightly acidic conditions, typically around pH 5.[1] Under alkaline conditions (pH > 7.5), the rate of hydrolysis increases dramatically.[1] While acid-catalyzed hydrolysis can also occur, many carbamates are more stable in a controlled acidic environment.[1]

Q3: Can temperature affect the stability of my compound?

A: Yes, temperature plays a significant role. Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[5][6] It is crucial to store and handle benzhydryl N-phenylcarbamate at controlled, and preferably low, temperatures to minimize degradation.

Q4: Are there any specific solvents I should avoid to prevent hydrolysis?

A: The primary concern with solvents is the presence of water and their pH. Protic solvents, especially water, are direct reactants in hydrolysis. When using aqueous buffers or solvent mixtures, it is imperative to control the pH.[1] Ensure that any organic solvents used are anhydrous, if the experimental conditions permit.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides step-by-step solutions.

Issue 1: Rapid degradation of the compound in an aqueous buffer system.

Underlying Cause: The pH of the buffer is likely neutral or alkaline, accelerating the hydrolysis of the carbamate bond.

Solution:

  • pH Adjustment: Immediately adjust the pH of your buffer to a slightly acidic range (e.g., pH 4-6). This can be achieved by adding a suitable acidic buffer component or a small amount of a dilute acid like acetic or phosphoric acid.[5]

  • Temperature Control: Conduct your experiment at the lowest feasible temperature. If possible, perform manipulations on ice or in a cold room to slow down the hydrolysis rate.[1]

  • Minimize Water Exposure: If your experimental design allows, consider using a solvent system with a lower water content.

Issue 2: Inconsistent results and appearance of unknown peaks in HPLC analysis.

Underlying Cause: The compound is likely degrading during sample preparation, storage, or during the analytical run itself. The unknown peaks are probably the hydrolysis products: benzhydrol and aniline.

Solution:

  • Acidify Samples Upon Collection: If working with aqueous samples, acidify them immediately to a pH of 2-4.[1]

  • Control Storage Conditions: For short-term storage (less than 48 hours), refrigerate samples at 4°C. For long-term storage, freeze at -20°C or below.[1]

  • Optimize HPLC Method:

    • Ensure the mobile phase is buffered to a slightly acidic pH.

    • Use a refrigerated autosampler set to a low temperature (e.g., 4°C) to maintain sample integrity before injection.[7]

    • Carbamates can be thermally unstable, so if using Gas Chromatography (GC), be aware that they can degrade in a hot inlet. High-Performance Liquid Chromatography (HPLC) is generally the preferred method for carbamate analysis.[8]

Issue 3: Difficulty in synthesizing and isolating pure benzhydryl N-phenylcarbamate.

Underlying Cause: Hydrolysis may be occurring during the reaction workup or purification steps, which often involve aqueous washes.

Solution:

  • Anhydrous Reaction Conditions: Ensure all starting materials and solvents for the synthesis are dry. A common synthetic route involves the reaction of benzhydrylamine with phenyl chloroformate in the presence of a non-aqueous base like triethylamine or pyridine to neutralize the HCl byproduct.[9][10]

  • Non-Aqueous Workup: During the workup, minimize contact with water. If an aqueous wash is necessary, use a pre-chilled, slightly acidic solution (e.g., dilute HCl or a citrate buffer) and perform the extraction quickly.

  • Purification Strategy: Use non-aqueous purification techniques such as column chromatography with anhydrous solvents.

Experimental Protocols

Protocol 1: General Handling and Storage to Minimize Hydrolysis

This protocol outlines the best practices for handling and storing benzhydryl N-phenylcarbamate to ensure its stability.

Materials:

  • Benzhydryl N-phenylcarbamate

  • pH meter or pH indicator strips

  • Acidic buffer solution (e.g., 0.1 M citrate buffer, pH 5)

  • Anhydrous solvents (if applicable)

  • Refrigerated storage (4°C)

  • Freezer storage (-20°C or below)

Procedure:

  • Incoming Material: Upon receiving or synthesizing benzhydryl N-phenylcarbamate, store it in a tightly sealed container in a cool, dark, and dry place.

  • Solution Preparation:

    • For aqueous solutions, use a pre-chilled, slightly acidic buffer (pH 4-6).

    • Verify the pH of the final solution.

    • If using organic solvents, ensure they are of high purity and low water content.

  • Short-Term Storage (<48 hours): Store solutions at 4°C.

  • Long-Term Storage (>48 hours): Aliquot solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.

Protocol 2: Sample Preparation for HPLC Analysis

This protocol provides a workflow for preparing samples containing benzhydryl N-phenylcarbamate for HPLC analysis while minimizing hydrolysis.

Materials:

  • Sample containing benzhydryl N-phenylcarbamate

  • Acidifying agent (e.g., 1 M phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid

  • Refrigerated centrifuge

  • HPLC vials

Procedure:

  • Sample Acidification: If the sample is in an aqueous matrix, add a sufficient amount of an acidifying agent to bring the pH to approximately 3.

  • Extraction (if necessary): If the compound needs to be extracted from a complex matrix, use a suitable organic solvent like acetonitrile. Perform the extraction at a low temperature.

  • Mobile Phase Preparation: Prepare the HPLC mobile phase with a slightly acidic modifier, such as 0.1% formic acid or acetic acid in both the aqueous and organic components.

  • Sample Dilution: Dilute the sample to the desired concentration using the initial mobile phase composition.

  • Analysis: Place the sample vials in a refrigerated autosampler (4°C) and proceed with the HPLC analysis.

Data Presentation

Table 1: Influence of pH on the Stability of Carbamates (Illustrative)
pHRelative StabilityHydrolysis RateRecommended Action
< 4 Moderate to HighLowOptimal for storage and analysis.[1]
4 - 6 HighVery LowIdeal working range for experiments.[1]
7 ModerateModerateUse with caution; minimize time at this pH.
> 8 LowHighAvoid; rapid degradation is expected.[1]

Visualizations

Hydrolysis Mechanism of Benzhydryl N-phenylcarbamate

Hydrolysis_Mechanism cluster_reactants Reactants cluster_conditions Catalyst cluster_products Hydrolysis Products Carbamate Benzhydryl N-phenylcarbamate Benzhydrol Benzhydrol Carbamate->Benzhydrol Cleavage Aniline Aniline Carbamate->Aniline Cleavage CO2 CO₂ Carbamate->CO2 Cleavage Water H₂O Catalyst H⁺ (Acid) or OH⁻ (Base)

Caption: General hydrolysis pathway of benzhydryl N-phenylcarbamate.

Workflow for Preventing Hydrolysis During Experiments

Experimental_Workflow Start Start: Sample/Reagent Preparation Control_pH Adjust to Acidic pH (pH 4-6) Start->Control_pH Control_Temp Maintain Low Temperature (e.g., on ice or 4°C) Control_pH->Control_Temp Use_Anhydrous Use Anhydrous Solvents (if applicable) Control_Temp->Use_Anhydrous Experiment Perform Experiment Use_Anhydrous->Experiment Analysis Sample Analysis (e.g., HPLC) Experiment->Analysis Storage Store Properly (Refrigerated/Frozen) Experiment->Storage If not analyzed immediately End End Analysis->End Storage->Analysis

Caption: Recommended workflow to minimize carbamate hydrolysis.

References

  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]

  • Ayers, G. W., et al. (1960). U.S. Patent No. 2,954,396. Washington, DC: U.S.
  • U.S. Geological Survey. Methods of Analysis by the U.S.
  • ResearchGate. Which one is stronger in alkaline hydrolysis? Carbamate or Ester? [Link]

  • Talele, T. T. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(19), 7287–7303. [Link]

  • Separation Science. (2023). Effective Analysis Carbamate Pesticides. [Link]

  • Morson Chemical. Phenyl N-(benzhydryl)carbamate. [Link]

  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Scribd. HPLC Method for Analyzing Carbamate Pesticides. [Link]

  • Al-Saleh, I. A., & El-Dien, M. M. (2016). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 21(9), 1195. [Link]

  • PrepChem.com. Synthesis of benzhydryl ester. [Link]

  • Hoffman Fine Chemicals. CAS 3422-02-4 | Benzyl N-phenylcarbamate. [Link]

  • Vani, V., & Muthukumaran, S. (2011). Synthesis and Characterization of N-Benzhydrylbenzamide. Asian Journal of Chemistry, 23(5), 2165–2168. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 319368, Benzyl phenylcarbamate. [Link]

  • Semren, M. S., & Zorc, B. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 68(3), 333-352. [Link]

  • Kolar, M., et al. (2019). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Molecules, 24(12), 2269. [Link]

  • Williams, A. (1972). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, 808-812. [Link]

  • Norberto, F. P., et al. (2005). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 16(5), 1037-1043. [Link]

  • Stankovičová, M., et al. (2015). Phenylcarbamic acid derivatives with integrated n-phenylpiperazine moiety in the structure – kinetics of alkaline hydrolysis. Acta Facultatis Pharmaceuticae Universitatis Comenianae, 62(2), 38-42. [Link]

  • Hervés, P., et al. (2000). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Journal of Chemical Research, 2000(1), 22-23. [Link]

Sources

Troubleshooting

Technical Support Hub: Troubleshooting Low Yield in Benzhydryl Carbamate Synthesis

Executive Summary & Core Directive The synthesis of benzhydryl carbamates ( ) presents a unique set of challenges compared to primary aliphatic carbamates. The steric bulk of the benzhydryl (diphenylmethyl) group signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The synthesis of benzhydryl carbamates (


) presents a unique set of challenges compared to primary aliphatic carbamates. The steric bulk of the benzhydryl (diphenylmethyl) group significantly retards nucleophilic attack on isocyanates, while the stability of the benzhydryl cation creates vulnerability to acid-catalyzed hydrolysis during workup.

This guide is not a generic recipe; it is a diagnostic system . It is designed to help you identify whether your yield loss is kinetic (slow reaction), thermodynamic (reversibility/side reactions), or downstream (decomposition during purification).

Diagnostic Workflow: Identify Your Bottleneck

Before altering your protocol, trace your failure mode using the logic tree below. This system isolates the root cause based on crude NMR and TLC analysis.

TroubleshootingFlow Start Analyze Crude Mixture (NMR/TLC) Check1 Is Urea Byproduct Present? (R-NH-CO-NH-R) Start->Check1 Check2 Is Benzhydrol (SM) Remaining? Check1->Check2 No Action_Moisture CRITICAL FAILURE: Moisture Ingress Isocyanate hydrolyzed to amine. Action: Dry solvents, check gas lines. Check1->Action_Moisture Yes Check3 Did Product Decompose on Silica? Check2->Check3 No Action_Reactivity KINETIC FAILURE: Low Reactivity Steric hindrance of benzhydrol. Action: Switch catalyst (Zr/Sn) or Solvent (Tol). Check2->Action_Reactivity Yes (>10%) Action_Stability WORKUP FAILURE: Acid Sensitivity Benzhydryl cation cleavage. Action: Buffer silica with 1% Et3N. Check3->Action_Stability Yes Action_Success Yield Optimized Check3->Action_Success No

Figure 1: Diagnostic logic flow for isolating yield-limiting factors in carbamate synthesis.

Technical Troubleshooting & FAQs

Issue 1: The "Moisture Trap" (Urea Formation)

Symptom: You observe a precipitate in the reaction mixture or urea signals in the proton NMR (typically downfield NH singlets). Mechanism: Isocyanates are highly electrophilic.[1] In the presence of trace water, they hydrolyze to unstable carbamic acids, which decarboxylate to primary amines. These amines are far more nucleophilic than your benzhydrol and instantly react with remaining isocyanate to form symmetrical ureas.




Corrective Protocol:

  • Solvent Drying: Do not rely on "anhydrous" bottles opened weeks ago. Distill THF/DCM over CaH2 or use a molecular sieve column system immediately before use.

  • Glassware: Flame-dry all glassware under vacuum.

  • Isocyanate Quality: If the isocyanate is liquid, distill it if cloudy. If solid, check melting point. Hydrolyzed isocyanate (urea crust) acts as a seed for further side reactions.

Issue 2: The "Steric Wall" (Low Reactivity)

Symptom: Reaction stalls at 50-60% conversion even after 24 hours. Causality: Benzhydrol is a secondary alcohol with massive steric bulk from two phenyl rings. The nucleophilic attack on the isocyanate carbon is kinetically hindered compared to primary alcohols (e.g., benzyl alcohol). Expert Insight: Standard uncatalyzed conditions (DCM, RT) will fail. You need thermodynamic push or catalytic acceleration.

Optimization Table: Catalyst & Solvent Selection

ParameterStandard (Low Yield)Optimized (High Yield)Rationale
Catalyst None or PyridineDBTL (0.1-1%) or Zr(acac)₄ Organotin/Zirconium activates the isocyanate oxygen, making the carbon more electrophilic [1].
Solvent DCM (Boils at 40°C)Toluene (Boils at 110°C)Higher temperature overcomes the activation energy barrier of the bulky alcohol.
Stoichiometry 1:11.2 eq Isocyanate Excess isocyanate drives the reaction to completion (Le Chatelier’s principle) and compensates for trace moisture loss.
Issue 3: The "Stability Trap" (Purification Loss)

Symptom: Crude NMR looks clean, but yield drops significantly after column chromatography. Mechanism: The benzhydryl-oxygen bond is acid-labile. Silica gel is slightly acidic (pH 5-6). This acidity can protonate the carbamate oxygen, leading to the ejection of the stable benzhydryl cation (


) and the carbamic acid (which decomposes).


Corrective Protocol:

  • Neutralize Silica: Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.

  • Eluent Modifier: Maintain 0.5% Et3N in your mobile phase during purification.

  • Alternative Workup: If the product crystallizes, avoid chromatography entirely. Recrystallize from Hexane/EtOAc.

Optimized Experimental Protocol

Method: Lewis Acid Catalyzed Addition Target: Synthesis of Benzhydryl N-Phenylcarbamate

  • Setup: Equip a 2-neck round bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry under vacuum and backfill with

    
     (3 cycles).
    
  • Reactants: Charge the flask with Benzhydrol (1.0 equiv, e.g., 1.84 g, 10 mmol) and anhydrous Toluene (20 mL, 0.5 M).

  • Catalyst: Add Dibutyltin Dilaurate (DBTL) (0.01 equiv, 100 µmol). Note: If avoiding tin, use Zirconium(IV) acetylacetonate.

  • Addition: Add Phenyl Isocyanate (1.2 equiv, 12 mmol) dropwise via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (stain with PMA or UV).

    • Checkpoint: If reaction stalls, add 0.1 equiv DMAP, but watch for dimerization.

  • Quench: Once SM is consumed, cool to RT. Add 1 mL Methanol to quench excess isocyanate (forms methyl carbamate, easily separated).

  • Workup: Concentrate toluene under reduced pressure.

  • Purification:

    • Preferred: Dissolve residue in minimum hot EtOAc, add Hexanes until cloudy, cool to 4°C to crystallize.

    • Chromatography: Flash column on silica gel (pre-treated with 1% Et3N/Hexanes), eluting with EtOAc/Hexanes (1:9).

Strategic Alternatives (If Isocyanate Route Fails)

If the isocyanate is unavailable or the reaction remains sluggish, switch to the Activated Carbonyl Route using CDI (1,1'-Carbonyldiimidazole).

CDIRoute Benzhydrol Benzhydrol Intermed Imidazolyl Intermediate Benzhydrol->Intermed + CDI, THF, 60°C CDI CDI (Activation) Product Benzhydryl Carbamate Intermed->Product + Amine, DBU (cat) Amine Amine (R-NH2)

Figure 2: Alternative synthesis using CDI activation. This avoids moisture-sensitive isocyanates but requires two steps (one-pot).

Protocol Adjustment for CDI:

  • React Benzhydrol with CDI (1.1 eq) in THF at 60°C for 2 hours.

  • Add the amine (1.0 eq) and DBU (0.1 eq) to the same pot.

  • Reflux for 12 hours. The imidazole leaving group is less reactive than isocyanate, so heat is mandatory [2].

References

  • Blank, W. J., He, Z. A., & Hessell, E. T. (1999). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. Progress in Organic Coatings, 35(1-4), 19-29. Link

  • Padiya, K. J., et al. (2012).[2] Unprecedented "In Water" Imidazole Carbonylation: Efficient, Green Synthesis of Ureas, Carbamates, and Thiocarbamates. Organic Letters, 14(11), 2814–2817. Link

  • BenchChem Technical Guides. (2025). Synthesis of Ethyl Benzhydrylcarbamate: A Technical Guide. Link

  • Saunders, J. H., & Frisch, K. C. (1962). Polyurethanes: Chemistry and Technology, Part I. Chemistry. Interscience Publishers.

Sources

Optimization

Technical Support Center: Benzhydryl (Dpm) Deprotection &amp; Side Reaction Troubleshooting

Welcome to the Technical Support Center for peptide and small-molecule deprotection. The benzhydryl (diphenylmethyl or Dpm) group is a robust protecting moiety frequently used for cysteine, asparagine, glutamine, and car...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide and small-molecule deprotection. The benzhydryl (diphenylmethyl or Dpm) group is a robust protecting moiety frequently used for cysteine, asparagine, glutamine, and carboxylic acids. However, its removal is notorious for generating highly reactive carbocations that can ruin your synthetic yield through irreversible side reactions.

This guide provides authoritative, mechanistic troubleshooting to ensure clean and complete deprotection, structured for researchers and drug development professionals.

Part 1: The Causality of Dpm Side Reactions (Mechanistic Overview)

To successfully troubleshoot Dpm cleavage, one must understand the underlying physical chemistry. Trifluoroacetic acid (TFA), a superacid (pKₐ ≈ 0.5), protonates the heteroatom attached to the Dpm group, initiating a heterolytic bond cleavage[1]. This releases the desired peptide but simultaneously generates a highly stabilized diphenylmethyl carbocation (


)[2].

Because the Dpm carbocation is stabilized by two phenyl rings, it has a sufficiently long half-life to diffuse and act as a potent electrophile. If not immediately intercepted (quenched), it will undergo electrophilic aromatic substitution or direct alkylation with electron-rich moieties on the peptide itself—most commonly the indole ring of Tryptophan, the phenol of Tyrosine, or the sulfur atoms of Cysteine and Methionine[3][4].

Therefore, successful Dpm deprotection is not just about breaking the bond; it is a kinetic race between the carbocation attacking the peptide versus the carbocation reacting with a sacrificial scavenger[5].

Part 2: Troubleshooting FAQs

Q1: My mass spectrometry data shows a major byproduct with a +166 Da mass shift. What is this, and how do I fix it?

  • Diagnosis: A +166 Da shift is the exact mass of a diphenylmethyl adduct (

    
    ). This indicates that while the Dpm group was successfully cleaved from its original position, the resulting carbocation re-attached to another susceptible residue (Trp, Tyr, Cys, or Met) on your peptide[2].
    
  • Solution: Your scavenger cocktail is kinetically insufficient. If you are using a simple TFA/Water mixture, you must add highly reactive nucleophiles or hydride donors. Switch to a cocktail containing Triisopropylsilane (TIS) and Ethanedithiol (EDT). TIS acts as a hydride donor to irreversibly reduce the carbocation to diphenylmethane, while EDT acts as a soft nucleophile to trap it[5].

Q2: I am using Anisole as a scavenger, but I still see alkylation. Why?

  • Diagnosis: Anisole acts as a transfer reagent; it scavenges the carbocation via Friedel-Crafts alkylation at its para-position, generating p-Dpm-anisole[4]. However, anisole is a relatively weak

    
    -donor and has a limited carbocation quenching capacity compared to silane or sulfur-based systems[1].
    
  • Solution: Anisole is often too slow to outcompete the intramolecular attack of the carbocation on highly nucleophilic residues like Cysteine. Upgrade your scavenger to 1,3-dimethoxybenzene (which is more nucleophilic than anisole)[4], or preferably, use a TIS/Thioanisole combination.

Q3: The Dpm group is not fully cleaving, leaving a large percentage of protected peptide. Should I heat the reaction?

  • Diagnosis: Incomplete cleavage is usually caused by steric hindrance around the protected residue or peptide aggregation (beta-sheet formation) that prevents TFA from accessing the site.

  • Solution: Do not exceed 30°C, as heat drastically accelerates side reactions (like aspartimide formation or oxidation)[6]. Instead, extend the cleavage time to 2–3 hours. If it remains stubborn, you can incorporate a stronger acid catalyst, such as a 1 M solution of Trifluoromethanesulfonic acid (TFMSA) in TFA, which significantly lowers the activation energy for heterolytic cleavage[5][6].

Q4: My peptide contains multiple Cysteines and Methionines. How do I prevent both alkylation and oxidation during Dpm removal?

  • Diagnosis: Sulfur-containing residues are highly susceptible to both alkylation by the Dpm cation and oxidation by dissolved oxygen or trace peroxides in the ether used for precipitation[3].

  • Solution: You must use a dual-action scavenger system and control the atmosphere. Use "Reagent K" (TFA / Phenol / Water / Thioanisole / EDT in an 82.5 : 5 : 5 : 5 : 2.5 ratio). Furthermore, perform the cleavage under a gentle N₂ blanket (20–50 mL/min) to displace oxygen[1].

Part 3: Quantitative Data & Scavenger Selection

To optimize your cleavage, match the scavenger to the specific vulnerabilities of your sequence.

ScavengerPrimary Mechanism of ActionTarget Residues ProtectedVolatility / Removal MethodOdor / Handling
Triisopropylsilane (TIS) Hydride donor (reduces carbocation)Trp, Tyr, ArgHigh / Evaporation & Ether washMild
Ethanedithiol (EDT) Soft nucleophile (traps carbocation)Cys, Met, TrpModerate / Ether extractionPungent / Fume hood required
Anisole Electrophilic aromatic substitutionTyr, general protectionLow / Ether extractionSweet / Mild
Thioanisole Soft nucleophile & reducing agentMet (prevents oxidation)Low / Ether extractionPungent / Fume hood required
Phenol Electrophilic aromatic substitutionTyr, TrpSolid / Ether extractionToxic / Corrosive

(Table 1: Comparative efficacy and properties of common scavengers used in Dpm acidolysis[1][4][5].)

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: by observing the color changes and phase separations, you can verify that the chemistry is proceeding correctly at each step.

Standard Protocol: High-Efficiency Dpm Cleavage for Complex Peptides Reagents: TFA, TIS, EDT, Ultrapure Water, Cold Diethyl Ether (Et₂O).

  • Preparation & Chilling: Place the dry, Dpm-protected peptide-resin (e.g., 100 mg) into a round-bottom flask with a micro stir bar. Chill the flask in an ice bath (0–5 °C).

    • Causality: Chilling prevents the initial exothermic shock when TFA is added, which can cause premature, uncontrolled side reactions[1][5].

  • Cocktail Formulation: In a separate vial, prepare the cleavage cocktail: 92.5% TFA, 2.5% TIS, 2.5% EDT, and 2.5% H₂O. Mix thoroughly.

  • Acidolysis Initiation: Add 1.0 mL of the chilled cocktail to the peptide-resin. Blanket the vessel with a gentle stream of N₂ gas (approx. 20 mL/min) and seal with a vented stopper.

    • Causality: N₂ bubbling displaces oxygen, preventing the oxidation of thio-scavengers and peptide sulfur atoms[1].

  • Controlled Cleavage: Remove the flask from the ice bath and allow it to warm to room temperature (20–25 °C). Stir gently for 1.5 to 2 hours.

    • Validation Check: The solution should turn a distinct yellow/orange color. This color indicates the generation of the trityl/benzhydryl carbocations. If the solution remains completely clear, acidolysis has not initiated.

  • Resin Filtration: Filter the reaction mixture through a fritted glass funnel into a clean flask. Wash the remaining resin with an additional 0.5 mL of neat TFA to extract any residual trapped peptide[5].

  • Concentration: Concentrate the filtrate under a gentle stream of N₂ (or rotary evaporation below 40 °C) to approximately 0.5 mL.

    • Causality: Removing excess TFA reduces the volume of ether required for precipitation and improves the yield of the peptide precipitate[5].

  • Precipitation & Scavenger Extraction: Add 5–10 mL of ice-cold diethyl ether (Et₂O) to the concentrated TFA solution.

    • Validation Check: A white, flocculent precipitate (the deprotected peptide) should immediately form. The ether solubilizes the scavengers (TIS, EDT) and the quenched Dpm-adducts, effectively separating them from the peptide[5].

  • Isolation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether supernatant. Wash the pellet twice more with cold ether to ensure complete removal of scavengers and Dpm-adducts. Air-dry the pellet.

Part 5: Mechanistic Visualization

DpmCleavage Protected Benzhydryl (Dpm) Protected Peptide Acid Acidolysis (TFA / TFMSA) Heterolytic C-O/C-S Bond Cleavage Protected->Acid Carbocation Diphenylmethyl Carbocation [Ph2CH+] Acid->Carbocation Generates Peptide Free Peptide (Target) Acid->Peptide Releases Scavenger Scavenger Cocktail Present? (TIS, EDT, Anisole) Carbocation->Scavenger Alkylated Side Reaction: Alkylation of Trp, Tyr, Cys, Met Peptide->Alkylated Electrophilic Attack Quenched Quenched Adduct (e.g., Dpm-TIS / Dpm-Anisole) Scavenger->Quenched Yes (Effective Scavenging) Scavenger->Alkylated No / Insufficient Scavenging

Mechanistic pathway of Dpm acidolysis, carbocation generation, and the critical role of scavengers.

References
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimiz
  • Cysteine protecting groups: applications in peptide and protein science.rsc.org.
  • Understanding Acid Lability of Cysteine Protecting Groups.nih.gov.
  • Usage of Anisole in PMB deprotection using TFA?
  • Substituted Benzyl Esters.thieme-connect.de.
  • Introduction to Cleavage Techniques.thermofisher.com.

Sources

Troubleshooting

steric hindrance effects in benzhydryl carbamate formation

Topic: Overcoming Steric Hindrance & Instability in Benzhydryl Carbamate Formation Core Directive & Scope The "Benzhydryl Problem": Synthesizing carbamates involving the benzhydryl (diphenylmethyl) moiety presents a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Instability in Benzhydryl Carbamate Formation

Core Directive & Scope

The "Benzhydryl Problem": Synthesizing carbamates involving the benzhydryl (diphenylmethyl) moiety presents a unique duality of failure modes. Researchers often attribute low yields solely to steric hindrance (the "umbrella effect" of the two phenyl rings). However, a frequent, silent killer in these reactions is the thermal instability of benzhydryl electrophiles (e.g., benzhydryl chloroformate), which decompose via


 pathways before coupling can occur.

This guide provides a diagnostic framework to distinguish between kinetic stalling (sterics) and thermodynamic decomposition, offering validated protocols to bypass these barriers.

Diagnostic Workflow

Before altering your conditions, determine if your reaction is failing due to Steric Shielding (Kinetic barrier) or Intermediate Decomposition (Thermodynamic instability).

DiagnosticTree Start Diagnostic: Low Yield of Benzhydryl Carbamate CheckType Which component is Benzhydryl? Start->CheckType TypeAlcohol Benzhydrol (Alcohol) + Isocyanate/Chloroformate CheckType->TypeAlcohol Nucleophile is Alcohol TypeAmine Benzhydrylamine (Amine) + Chloroformate/Carbonate CheckType->TypeAmine Nucleophile is Amine TempCheck Reaction Temp > 60°C? TypeAlcohol->TempCheck MethodCheck Reagent Used? TypeAmine->MethodCheck Elimination FAILURE MODE: Elimination to Diphenylethylene TempCheck->Elimination Yes (Check NMR for alkenes) StericStall FAILURE MODE: Steric Shielding of -OH TempCheck->StericStall No (SM remains) Chloroformate Benzhydryl Chloroformate MethodCheck->Chloroformate Activated Mixed Carbonate / Isocyanate MethodCheck->Activated Decomp FAILURE MODE: Thermal Decomposition (Benzhydryl Chloride formation) Chloroformate->Decomp High Risk Kinetics FAILURE MODE: Slow Kinetics Activated->Kinetics Manageable

Figure 1: Diagnostic logic for identifying the root cause of failure based on reactant type and conditions.

Troubleshooting Guides (FAQs)

Scenario A: The "Unstable Electrophile" Trap

User Question: "I am trying to react benzhydryl chloroformate with an amine, but I see significant benzhydryl chloride byproducts and low carbamate yield. Why?"

Technical Insight: Benzhydryl chloroformate is notoriously unstable.[1] Unlike primary alkyl chloroformates, the benzhydryl group can stabilize a carbocation. Even at moderate temperatures, the chloroformate undergoes ionization (


-like) to release 

and form benzhydryl chloride, which is unreactive toward carbamate formation under these conditions.

Corrective Protocol: Do not isolate benzhydryl chloroformate. Instead, use a "Mixed Carbonate" strategy (see Protocol 2 below) or generate the isocyanate in situ via Curtius rearrangement if starting from the acid.

Scenario B: The "Stalled Alcohol" (Steric Bulk)

User Question: "My reaction of benzhydrol with an isocyanate is stuck at 50% conversion after 24h. I added more base (TEA), but nothing happened."

Technical Insight: Benzhydrol is a secondary alcohol with a massive cone angle.[1] The transition state for nucleophilic attack is crowded.[1] Triethylamine (TEA) is often too sterically hindered itself to act as an effective general base catalyst here.[1] Furthermore, isocyanates can undergo side reactions (dimerization) if the alcohol attack is too slow.

Corrective Protocol:

  • Switch Catalyst: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DMAP (4-Dimethylaminopyridine) .[1]

    • Why? DMAP acts as a nucleophilic catalyst, attacking the isocyanate to form an activated acyl-pyridinium species that is more electrophilic and less sterically sensitive to the incoming bulky alcohol.

  • Lewis Acid Catalysis: If base catalysis fails, switch to Dibutyltin Dilaurate (DBTDL) (0.1–1 mol%).[1] Tin catalysts coordinate to the isocyanate nitrogen and the alcohol oxygen, bringing them into proximity despite steric repulsion.

Scenario C: Hydrolysis Competition

User Question: "I'm using CDI (Carbonyldiimidazole) to couple benzhydrylamine, but I'm getting the urea byproduct."

Technical Insight: Benzhydrylamine is bulky but nucleophilic.[1][2] However, the intermediate acyl-imidazole is sensitive to moisture. If the subsequent alcohol addition is slow (due to sterics), trace water will attack the intermediate, forming the amine, which then reacts with the remaining activated species to form the symmetrical urea.

Corrective Protocol:

  • Strict Anhydrous Conditions: Dry solvents over molecular sieves (3Å).

  • Reverse Addition: Activate the alcohol with CDI first (forming the imidazole-carboxylate), then add the benzhydrylamine. The amine is a better nucleophile than the alcohol, so this order favors carbamate formation over urea.

Advanced Protocols

Protocol 1: The "Gold Standard" Mixed Carbonate Method

Best for: Avoiding unstable chloroformates and maximizing yield with hindered amines.

Concept: Use 4-Nitrophenyl chloroformate to create a stable, crystalline "activated carbonate" intermediate. This intermediate reacts cleanly with hindered amines.[1]

Step-by-Step:

  • Activation:

    • Dissolve Benzhydrol (1.0 equiv) in dry DCM (0.2 M).

    • Add Pyridine (1.5 equiv) or DMAP (1.2 equiv).[1]

    • Cool to 0°C.[1]

    • Add 4-Nitrophenyl chloroformate (1.1 equiv) portion-wise.[1]

    • Observation: A precipitate (pyridine HCl) may form.[1] The solution turns yellow.[1]

    • Stir at RT for 2–4 hours. Monitor TLC (disappearance of alcohol).[1]

  • Workup (Critical):

    • Wash with 1M HCl (to remove pyridine), then Sat.

      
      , then Brine.[1]
      
    • Dry (

      
      ) and concentrate.[1]
      
    • Result:Benzhydryl (4-nitrophenyl) carbonate .[1] This is a stable solid that can be stored.[1][3]

  • Coupling:

    • Dissolve the mixed carbonate (1.0 equiv) in DMF or THF.[1]

    • Add the Target Amine (1.1 equiv).[1]

    • Add HOBt (0.5 equiv) - Optional, speeds up reaction via catalytic active ester exchange.

    • Add DIPEA (2.0 equiv).[1]

    • Heat to 50–60°C if the amine is also hindered.[1]

    • Purification: The byproduct is p-nitrophenol (water-soluble in basic washes).

Protocol 2: High-Pressure Isocyanate Generation (In Situ)

Best for: When the isocyanate is not commercially available.

Reagents: Benzhydryl chloride + Potassium Cyanate (KOCN).[1] Solvent: DMF or DMSO (Polar aprotic is essential).[1]

  • Dissolve Benzhydryl chloride in DMF.[1]

  • Add KOCN (1.5 equiv).[1]

  • Heat to 80°C for 2 hours.

    • Mechanism:[1][3][4][5][6]

      
       substitution forms Benzhydryl Isocyanate in situ.[1]
      
  • Add the alcohol nucleophile + DBTDL catalyst directly to this pot.

  • Note: This avoids isolating the moisture-sensitive isocyanate.[1]

Data & Comparison

Table 1: Catalyst Performance for Hindered Carbamate Formation

CatalystRoleRelative Rate (Benzhydryl Systems)Specific Utility
Pyridine General BaseLow (1x)Standard, but often fails for bulky substrates.
TEA General BaseLow (<1x)Too sterically hindered itself; poor choice.[1]
DMAP NucleophilicHigh (100–1000x)Recommended. Forms activated N-acyl pyridinium.[1]
DBU SuperbaseVery HighExcellent for CO2 capture methods; can cause elimination.[1]
DBTDL Lewis AcidHighBest for Isocyanate + Hindered Alcohol.

Table 2: Activation Group Stability vs. Reactivity

Leaving GroupThermal StabilityReactivity toward Hindered AminesRisk Profile
-Cl (Chloroformate) Very Poor HighDecomposes to

.[1]
-Imidazole (CDI) ModerateModerateMoisture sensitive; urea formation.[1]
-O-Ph-NO2 (Mixed) High HighSafest balance. Easy byproduct removal.[1]
-O-Succinimide HighModerateGood for peptide-like couplings.[1]

Mechanistic Visualization

Mechanism: DMAP-Catalyzed Nucleophilic Attack on Isocyanates This diagram illustrates why DMAP is superior to TEA for hindered systems.[1] DMAP attacks the isocyanate first, creating a charged, highly electrophilic intermediate that "reaches out" to the hindered alcohol.

DMAP_Mechanism Iso Isocyanate (R-N=C=O) Inter Acyl-Pyridinium Intermediate (Highly Electrophilic) Iso->Inter DMAP Attack DMAP DMAP (Catalyst) DMAP->Inter TS Transition State (Less Sterically Demanding) Inter->TS + Alcohol Alcohol Hindered Alcohol (Benzhydrol) Alcohol->TS Product Benzhydryl Carbamate + DMAP TS->Product Proton Transfer & Catalyst Release

Figure 2: DMAP acts as a nucleophilic catalyst, activating the isocyanate to overcome the steric barrier of the benzhydryl alcohol.

References

  • Direct Synthesis of Carbamates via Isocyanates

    • PdCl2 catalyzed efficient assembly of organic azides, CO, and alcohols.[7] Chemical Communications.[1][7]

  • DBU Catalysis in Carbamate Formation

    • DBU-Catalyzed Carbamate Formation in the Presence of Gaseous Carbon Dioxide.[3][8] Journal of Organic Chemistry / NIH PMC.[1]

  • Thermal Instability of Chloroformates

    • Benzyl chloroformate Stability and Reactivity Data.[1][9][10] PubChem / CAMEO Chemicals.[1]

    • [1]

  • Mixed Carbonate Methodologies

    • Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst.[1][11] Sciforum.[1][9]

    • [1]

  • General Carbamate Synthesis Reviews

    • Organic Carbamates in Drug Design and Medicinal Chemistry.[1][3] Journal of Medicinal Chemistry.[1]

Sources

Optimization

Technical Support Center: Optimizing Atom Economy in Benzhydryl Carbamate Synthesis

Welcome to the Technical Support Center. As drug development and medicinal chemistry increasingly prioritize sustainable practices, improving the atom economy of benzhydryl carbamate synthesis is a critical objective.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and medicinal chemistry increasingly prioritize sustainable practices, improving the atom economy of benzhydryl carbamate synthesis is a critical objective. Traditional methods relying on phosgene, triphosgene, or chloroformates generate stoichiometric corrosive waste (HCl) and suffer from poor overall atom efficiency.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for modern, atom-economical alternatives.

Section 1: Direct Carbamoylation of Benzhydrols

Q: I am attempting to synthesize primary benzhydryl carbamates directly from benzhydrol and urea to avoid phosgene derivatives. However, my yields are consistently below 20%, and TLC shows mostly unreacted benzhydrol. What is the mechanistic failure here, and how can I fix it?

A: The failure stems from the inherent thermodynamic stability of urea. Urea is a notoriously poor electrophile due to the strong resonance stabilization of its carbonyl carbon. Without chemical activation, sterically hindered secondary alcohols like benzhydrol cannot effectively attack it.

To resolve this and maintain high atom economy, you must introduce a hard Lewis acid catalyst, such as Indium(III) triflate[1] or an Iron(II) complex[2].

Causality: The Lewis acid coordinates specifically to the hard oxygen atom of urea. This O-coordination withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon. This makes the carbonyl highly susceptible to nucleophilic attack by benzhydrol. This pathway is highly atom-economical, as ammonia gas is the only stoichiometric byproduct generated[1].

UreaActivation Urea Urea (Poor Electrophile) Complex O-Coordinated Complex (Activated Carbonyl) Urea->Complex Cat In(OTf)3 (Lewis Acid) Cat->Complex Coordination Int Tetrahedral Intermediate Complex->Int Nucleophilic Attack Benzhydrol Benzhydrol (Nucleophile) Benzhydrol->Int Prod Benzhydryl Carbamate + NH3 Byproduct Int->Prod Elimination

Mechanism of In(OTf)3-catalyzed direct carbamoylation of benzhydrol.

Standard Operating Protocol: In(OTf)3-Catalyzed Direct Synthesis
  • Preparation: In a sealed pressure tube, combine benzhydrol (3.0 mmol) and urea (1.0 mmol) in 1,4-dioxane (5 mL).

  • Catalyst Addition: Add In(OTf)3 (5 mol%, 0.05 mmol). Causality: A catalytic amount is sufficient because the Lewis acid is naturally regenerated after the elimination of ammonia.

  • Reaction: Stir the mixture at 150 °C. Self-validation: Monitor via TLC. The reaction is typically complete when the benzhydrol spot is entirely consumed (approx. 12-24 hours).

  • Workup: Cool to room temperature. Extract the mixture with CH2Cl2 (3 × 10 mL) and wash with water. Self-validation: The aqueous layer contains the recovered In(OTf)3. Evaporating the aqueous layer to dryness allows the catalyst to be reused, further boosting process economy[1].

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify by direct crystallization from CH2Cl2, avoiding wasteful silica gel chromatography.

Section 2: Direct Conversion of Boc-Protected Amines

Q: I have a library of Boc-protected benzhydryl amines. Standard protocols require deprotection to the free amine with TFA, followed by reaction with a chloroformate to yield a new carbamate. Is there a way to bypass this two-step process to improve atom economy?

A: Yes. You can achieve a direct, one-pot conversion of Boc-protected amines to diverse carbamates using lithium tert-butoxide (t-BuOLi) as the sole base[3].

Causality: The t-BuOLi promotes the in situ decomposition of the Boc-amine into a reactive isocyanate intermediate. Because isocyanates are highly electrophilic, they are immediately trapped by an exogenously added alcohol (e.g., methanol, benzyl alcohol) to form the new carbamate[3]. This eliminates the need for intermediate purification, avoids the use of toxic phosgene derivatives entirely, and drastically improves the overall atom economy by cutting the synthetic sequence in half.

Section 3: CO2 Fixation Strategies

Q: We are exploring greenhouse gas utilization for our drug development pipelines. Can we synthesize benzhydryl carbamates using CO2 as the carbonyl source instead of urea or chloroformates?

A: Absolutely. The direct utilization of CO2 represents the pinnacle of atom economy for carbamate synthesis. You can achieve this by reacting a primary or secondary amine with CO2 in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by the addition of a benzhydryl halide[4].

Causality: DBU acts as both a highly efficient CO2 capture agent and a non-nucleophilic base. It facilitates the nucleophilic attack of the amine on the inert CO2 molecule, forming a stable [DBUH]+ [RNHCO2]- carbamate salt[4]. This salt is then directly alkylated by the benzhydryl halide to yield the final product.

CO2Fixation Amine Amine + CO2 Salt [DBUH]+ [RNHCO2]- Carbamate Salt Amine->Salt Capture Base DBU Base Base->Salt Deprotonation Prod Benzhydryl Carbamate Salt->Prod Alkylation Elec Benzhydryl Halide Elec->Prod Halide Loss

CO2 fixation pathway for benzhydryl carbamate synthesis using DBU.

Section 4: Quantitative Comparison of Catalytic Systems

To aid in experimental design, the following table summarizes the performance and atom economy of various benzhydryl carbamate synthesis strategies:

Synthesis StrategyReagentsAtom EconomyTypical YieldKey Advantage
Traditional Benzhydrol, Phosgene, NH3Poor (Stoichiometric HCl waste)70-85%Fast kinetics
Lewis Acid Catalysis Benzhydrol, Urea, In(OTf)3High (Only NH3 byproduct)80-92%Mild, scalable, chromatography-free
Base-Promoted Boc Conversion Boc-Amine, Alcohol, t-BuOLiModerate (t-BuOH byproduct)75-88%Bypasses deprotection steps
CO2 Fixation Amine, CO2, Benzhydryl HalideVery High (Utilizes CO2 gas)80-90%Avoids isocyanates entirely

References

  • Jain, I.; Malik, P. "Indium(III)-Catalyzed Synthesis of Primary Carbamates and N-Substituted Ureas". Synthesis, 2022. 1

  • Peña-López, M.; Neumann, H.; Beller, M. "Iron-Catalyzed Reaction of Urea with Alcohols and Amines: A Safe Alternative for the Synthesis of Primary Carbamates". ChemSusChem, 2016. 2

  • Koizumi, H. et al. "Synthesis of carbamates by carbamoylation". Organic Chemistry Portal (Ref: J. Org. Chem. 2023). 4

  • Fan, B. et al. "Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach". RSC Advances, 2024.3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: IR Spectral Analysis of Benzhydryl N-phenylcarbamate Carbonyl Characteristics

Topic: Benzhydryl N-phenylcarbamate IR Spectrum Carbonyl Peak Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary & Technical Context In t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzhydryl N-phenylcarbamate IR Spectrum Carbonyl Peak Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary & Technical Context

In the realm of organic synthesis and medicinal chemistry, Benzhydryl N-phenylcarbamate (also known as diphenylmethyl N-phenylcarbamate) serves as a critical derivative for the protection of amines or the characterization of benzhydryl alcohols. Its infrared (IR) spectrum, particularly the carbonyl (C=O) stretching frequency , acts as the primary diagnostic fingerprint for validating synthesis and assessing purity.

This guide provides an in-depth technical analysis of the carbonyl peak, comparing its spectral behavior against structural analogs and precursor materials. It moves beyond simple peak listing to explain the electronic and physical causality governing the spectrum, empowering researchers to use this data for precise reaction monitoring and structural confirmation.

The Core Spectral Feature: Carbonyl (C=O) Analysis[2][3]

The Diagnostic Peak

For Benzhydryl N-phenylcarbamate, the carbonyl stretching vibration is the most intense and informative feature in the IR spectrum.

ParameterValue / RangeConditions
Wavenumber (

)
1710 – 1715 cm⁻¹ Solid State (KBr Pellet)
Wavenumber (

)
1730 – 1745 cm⁻¹ Solution Phase (CHCl₃/CH₂Cl₂)
Peak Shape Sharp, Intense-
Secondary Confirmation ~1540 cm⁻¹ (Amide II)N-H Bending / C-N Stretching
Comparative Analysis 1: Structural Analogs (Substituent Effects)

To validate the specific frequency of the benzhydryl derivative, we must compare it with structurally related carbamates. The position of the C=O peak is dictated by the competition between inductive withdrawal (raising frequency) and resonance donation (lowering frequency) from the nitrogen and oxygen substituents.

CompoundStructure (R-NH-CO-O-R')

(KBr)
Mechanistic Insight
Benzhydryl N-phenylcarbamate Ph-NH-CO-O-CH(Ph)₂ ~1713 cm⁻¹ The bulky benzhydryl group behaves electronically like a benzyl group.[1] The N-phenyl group allows delocalization of the nitrogen lone pair into the aromatic ring, reducing donation to the carbonyl and keeping the frequency higher than N-alkyl carbamates.
Benzyl N-phenylcarbamate Ph-NH-CO-O-CH₂Ph 1713 cm⁻¹ Direct Analog: The electronic environment of the oxygen is nearly identical to the benzhydryl case.[1] The extra phenyl ring in benzhydryl is too distant (beta-position) to significantly alter the C=O force constant.
Phenyl N-phenylcarbamate Ph-NH-CO-O-Ph 1707 cm⁻¹ The O-phenyl group competes for resonance with the carbonyl, but the dominant effect here is often the N-phenyl conjugation.[1] The slight red-shift (lower wavenumber) compared to benzhydryl suggests subtle electronic differences in the ester linkage.
Ethyl N-phenylcarbamate Ph-NH-CO-O-Et 1690-1700 cm⁻¹ Standard alkyl carbamates often appear slightly lower, but the N-phenyl group is the dominant factor clamping the frequency near 1700-1710.[1]
Comparative Analysis 2: Phase Dependence (H-Bonding)

A common pitfall in comparing literature data is neglecting phase state.[1] Benzhydryl N-phenylcarbamate exhibits significant hydrogen bonding in the solid state.[1]

  • Solid State (KBr/Powder): Intermolecular Hydrogen Bonding (N-H[1] ··· O=C) weakens the C=O bond, lengthening it and lowering the frequency to ~1712 cm⁻¹ .

  • Solution (Dilute CHCl₃): H-bonds are disrupted.[1] The "free" carbonyl vibrates at a higher energy, typically shifting upward by 20–30 cm⁻¹ to ~1740 cm⁻¹ .

Critical Insight: If you are monitoring a reaction using an in-situ IR probe (solution) and comparing it to a reference spectrum from a database (often KBr), expect a mismatch of ~25 cm⁻¹.[1] Do not interpret this as a different product.

Reaction Monitoring & Synthesis Validation

The most practical application of this IR data is monitoring the synthesis of Benzhydryl N-phenylcarbamate from Diphenylmethanol and Phenyl Isocyanate .

The "Spectral Crossover" Protocol

This protocol relies on the disappearance of the reactant's distinct peak and the appearance of the product's carbonyl.

Workflow Diagram

ReactionMonitoring Reactants Reactants (Start) Transition Reaction Progress (Monitoring) Reactants->Transition Heat/Catalyst IsoPeak Isocyanate Peak N=C=O Stretch ~2270 cm⁻¹ (Strong) Reactants->IsoPeak OHPeak Alcohol Peak O-H Stretch ~3300-3400 cm⁻¹ (Broad) Reactants->OHPeak Product Benzhydryl N-phenylcarbamate (End) Transition->Product Complete Conversion CarbPeak Carbamate C=O ~1713 cm⁻¹ Product->CarbPeak NHPeak Amide N-H ~3350 cm⁻¹ (Sharp) Product->NHPeak IsoPeak->CarbPeak Disappears -> Appears

Caption: Spectral evolution during synthesis. The diagnostic shift involves the total loss of the 2270 cm⁻¹ signal and the emergence of the 1713 cm⁻¹ signal.

Step-by-Step Validation Protocol
  • Baseline Acquisition:

    • Take an IR spectrum of the starting Phenyl Isocyanate .[1] Note the massive peak at 2270 cm⁻¹ (N=C=O asymmetric stretch).[1]

    • Take an IR spectrum of Diphenylmethanol . Note the broad O-H stretch at 3300–3400 cm⁻¹ .[1]

  • Reaction Sampling:

    • Dissolve reactants in anhydrous solvent (e.g., Toluene or DCM).[1]

    • Add catalyst (e.g., few drops of pyridine or triethylamine).

  • Endpoint Determination:

    • Sample the mixture every 30 minutes.

    • Success Criteria:

      • 2270 cm⁻¹ region: Must be flat (baseline).[1] Any remaining peak indicates unreacted isocyanate.[1]

      • 1710–1740 cm⁻¹ region: A single, sharp carbonyl peak must dominate.[1]

      • 3300 region: The broad O-H should be replaced by a sharper N-H stretch (approx. 3350 cm⁻¹).

Detailed Experimental Methodology

Method A: Solid State Characterization (KBr Pellet)

Best for final product purity and publication-quality spectra.[1]

  • Preparation: Grind 1–2 mg of dry Benzhydryl N-phenylcarbamate with 100–200 mg of spectroscopic grade KBr (Potassium Bromide) in an agate mortar.

  • Pressing: Compress the mixture in a hydraulic press at 10 tons for 1–2 minutes to form a transparent pellet.

  • Measurement:

    • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 16–32.[1][2]

    • Target Feature: Look for the C=O doublet or singlet centered at 1713 cm⁻¹ .

Method B: Solution Phase (In-Process Check)

Best for real-time monitoring.[1]

  • Cell: Use a CaF₂ or NaCl liquid transmission cell (0.1 mm path length).

  • Solvent: Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM).[1] Note: Avoid alcohols or amines as solvents.[1]

  • Blank: Run a background scan with pure solvent.[1]

  • Measurement: Inject the reaction aliquot (diluted if necessary).

  • Target Feature: The C=O peak will appear at 1730–1745 cm⁻¹ .[1]

Mechanistic Logic: Why This Peak?

Understanding the "why" allows you to predict shifts if you modify the molecule.

ElectronicEffects Carbonyl Carbonyl Group (C=O) Final Observed Frequency ~1713 cm⁻¹ Carbonyl->Final Nitrogen Nitrogen Atom (N-Phenyl) Nitrogen->Carbonyl Resonance (+R) Oxygen Ester Oxygen (O-Benzhydryl) Oxygen->Carbonyl Induction (-I) ResonanceN Resonance Effect (N) Donates e- to C=O (Lowers Freq) ResonanceN->Carbonyl Result: Frequency < Ester (1740) InductionO Inductive Effect (O) Withdraws e- from C=O (Raises Freq) InductionO->Carbonyl Result: Frequency > Amide (1660) ConjugationPh Phenyl Conjugation Pulling N-lone pair away ConjugationPh->Nitrogen Competes with C=O ConjugationPh->ResonanceN Weakens Donation

Caption: Electronic tug-of-war. The N-phenyl group reduces the nitrogen's ability to donate electrons to the carbonyl (compared to N-alkyl), resulting in a C=O bond that is shorter and stiffer (higher frequency) than a standard amide, but lower than a pure ester.

References

  • NIST Chemistry WebBook. Benzyl carbamate Infrared Spectrum.[1] National Institute of Standards and Technology.[1] Available at: [Link][1]

  • SpectraBase. Phenyl carbamate; FTIR Spectrum. John Wiley & Sons.[1][3][4][5] Available at: [Link] (Note: Requires subscription for full view, data cited from abstract).[1]

  • Royal Society of Chemistry (RSC). Supporting Information for: Synthesis of carbamates.[1] (Contains comparative IR data for Benzyl and Phenyl carbamates). Available at: [Link][1]

  • PubChem. Phenyl N-phenylcarbamate Spectral Data. National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Comparative

Comparative Guide: Benzhydryl vs. Benzyl Carbamate Acid Lability

Executive Summary In synthetic organic chemistry and drug development, the precise manipulation of amine protecting groups is critical for pathway success. This guide compares two structurally related but kinetically dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In synthetic organic chemistry and drug development, the precise manipulation of amine protecting groups is critical for pathway success. This guide compares two structurally related but kinetically distinct carbamate protecting groups: Benzhydryl (Diphenylmethyl) Carbamate (Doc/Dpm) and Benzyl Carbamate (Cbz/Z) .

While both groups protect amines as carbamates (


), their sensitivity to acidic conditions differs by orders of magnitude. Benzhydryl carbamates are significantly more acid-labile , cleavable by dilute trifluoroacetic acid (TFA), whereas Benzyl carbamates are acid-stable  under these conditions, requiring strong mineral acids (HBr, HF) or catalytic hydrogenolysis for removal. This differential stability allows for orthogonal protection strategies where Cbz remains intact during the acidic cleavage of Benzhydryl or Boc groups.

Mechanistic Basis of Acid Lability

The acid-catalyzed cleavage of carbamates proceeds via an


-like fragmentation mechanism. The rate-determining step is the dissociation of the protonated carbamate into a carbocation and a carbamic acid (which spontaneously decarboxylates).
Carbocation Stability

The primary driver for the difference in acid lability is the stability of the carbocation intermediate generated upon cleavage.

  • Benzhydryl Cation (

    
    ):  The positive charge is delocalized over two  phenyl rings. This extensive resonance stabilization significantly lowers the activation energy for C-O bond cleavage.
    
  • Benzyl Cation (

    
    ):  The positive charge is delocalized over only one  phenyl ring. While stable compared to primary alkyl cations, it is energetically less favorable than the benzhydryl cation.
    

Consequently, the Benzhydryl carbamate cleaves roughly


 to 

times faster
(depending on conditions) than the Benzyl carbamate under identical acidic conditions.
Mechanistic Pathway (Graphviz)

CarbamateCleavage Substrate Protonated Carbamate (R-NH-CO-OH+-R') TS Transition State [C...O Bond Stretching] Substrate->TS Rate Limiting Step Intermediates Intermediates (Carbamic Acid + Carbocation) TS->Intermediates Benzhydryl Benzhydryl (Ph2CH+) Rapid Formation Cleaves in TFA TS->Benzhydryl Low Ea Benzyl Benzyl (PhCH2+) Slow Formation Requires HBr/HF TS->Benzyl High Ea Products Final Products (Amine + CO2 + R'-OH/R'-X) Intermediates->Products Decarboxylation

Figure 1: Mechanistic pathway of acid-catalyzed carbamate cleavage. The stability of the R' carbocation dictates the reaction rate.

Comparative Acid Lability Profile

The following table summarizes the stability of Benzhydryl and Benzyl carbamates across a spectrum of acidic conditions commonly used in peptide and organic synthesis.

Acidic ConditionBenzhydryl Carbamate (Doc/Dpm)Benzyl Carbamate (Cbz/Z)Selectivity Outcome
1-5% TFA in DCM Labile (

min)
Stable Allows selective cleavage of Dpm in presence of Cbz.
50% TFA in DCM Rapid Cleavage (mins)Stable Standard Boc/Dpm removal conditions; Cbz remains intact.
HBr / Acetic Acid Rapid Cleavage Labile (Standard Removal)Global deprotection (both groups removed).
HF (Liquid) Rapid Cleavage Labile Global deprotection.
HCl (1M, aq/dioxane) Slow Cleavage Stable Dpm may partially cleave; Cbz is stable.
Key Insight: Orthogonality

Benzhydryl carbamate behaves similarly to the Boc (tert-butyloxycarbonyl) group regarding acid sensitivity. It is orthogonal to Cbz under mild to moderate acidic conditions (TFA). However, both groups are susceptible to catalytic hydrogenolysis (


), meaning they are not  orthogonal under reducing conditions.

Experimental Protocols

The following protocols provide standard operating procedures for the selective removal of these groups.

Protocol A: Selective Cleavage of Benzhydryl Carbamate (Acidolysis)

Objective: Remove Benzhydryl protection while retaining Cbz or Benzyl esters. Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Anisole (scavenger).

  • Preparation: Dissolve the protected substrate (1.0 equiv) in DCM (approx. 10 mL per gram).

  • Scavenger Addition: Add Anisole or Triethylsilane (2-5 equiv) to scavenge the generated benzhydryl cations and prevent re-alkylation of sensitive residues (e.g., Tryptophan, Methionine).

  • Acidification: Cool the solution to 0°C. Dropwise add TFA to a final concentration of 10-50% v/v (typically 1:1 TFA:DCM is standard, but 5% TFA is sufficient for highly labile benzhydryl linkers).

  • Reaction: Stir at 0°C for 15 minutes, then warm to room temperature. Monitor by TLC or LC-MS.[1] Cleavage is usually complete within 30-60 minutes.

  • Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: The amine is released as the TFA salt. The Cbz group remains >98% intact.

Protocol B: Cleavage of Benzyl Carbamate (Strong Acidolysis)

Objective: Remove Cbz protection (Benzhydryl will also be removed). Reagents: 33% HBr in Acetic Acid.

  • Preparation: Dissolve the substrate in minimal acetic acid.

  • Reaction: Add 33% HBr/AcOH (5-10 equiv of HBr).

  • Monitoring: Stir at room temperature for 1-2 hours. Evolution of

    
     may be observed.[1][2][3][4][5]
    
  • Work-up: Precipitate the amine salt by adding cold diethyl ether. Filter and wash with ether.

  • Note: This method is harsh and may affect acid-sensitive esters or peptide bonds.

Protocol C: Cleavage of Benzyl Carbamate (Hydrogenolysis)

Objective: Mild removal of Cbz (Benzhydryl will also be removed). Reagents:


 gas (1 atm), 10% Pd/C catalyst, Methanol/Ethanol.
  • Preparation: Dissolve substrate in MeOH. Flush vessel with

    
    .
    
  • Catalyst: Add 10% Pd/C (10-20% by weight of substrate).

  • Hydrogenation: Purge with

    
     gas. Stir vigorously under 
    
    
    
    balloon (1 atm) for 2-12 hours.
  • Work-up: Filter through Celite to remove catalyst.[1] Concentrate filtrate.[1][6]

  • Result: Clean deprotection of both Cbz and Benzhydryl groups.

Decision Logic for Group Selection

Use the following logic map to select the appropriate protecting group based on your synthetic requirements.

SelectionLogic Start Select Carbamate Protection Q1 Must the group survive TFA (e.g., during Boc removal or resin cleavage)? Start->Q1 YesTFA Yes (Needs Acid Stability) Q1->YesTFA Yes NoTFA No (Needs Acid Lability) Q1->NoTFA No SelectCbz Select: Benzyl Carbamate (Cbz) Stable to TFA Cleaved by H2/Pd or HBr YesTFA->SelectCbz Q2 Must it be orthogonal to Cbz? NoTFA->Q2 SelectBenzhydryl Select: Benzhydryl Carbamate (Doc) Cleaved by TFA Leaves Cbz intact Q2->SelectBenzhydryl Yes SelectBoc Alternative: Boc Group Similar lability to Benzhydryl Q2->SelectBoc No (or if cheaper)

Figure 2: Decision tree for selecting between Benzhydryl and Benzyl carbamates based on acid stability requirements.

References

  • Comparison of Cleavage Kinetics: Liu, Y.-S., et al. (2000). Kinetic Comparison of Trifluoroacetic Acid Cleavage Reactions of Resin-Bound Carbamates... from Benzyl-, Benzhydryl-, and Indole-Based Linkers. Journal of Combinatorial Chemistry. [Link]

  • Benzhydryl Cleavage Conditions: Malabarba, A., et al. (1998). Amide derivatives of antibiotic A 40926. U.S. Patent 5,750,509. (Describes concurrent cleavage of Dpm and Boc by TFA).
  • General Protecting Group Strategies: Master Organic Chemistry. (2018).[3] Protecting Groups for Amines: Carbamates (Boc, Cbz). [Link]

Sources

Validation

A Comparative Guide to Amine Protection: Benzhydryl N-phenylcarbamate vs. The Tert-butyloxycarbonyl (Boc) Group

Introduction: The Critical Role of Amine Protection in Modern Synthesis In the intricate world of multi-step organic synthesis, particularly within peptide chemistry and the development of complex pharmaceutical agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Amine Protection in Modern Synthesis

In the intricate world of multi-step organic synthesis, particularly within peptide chemistry and the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount.[1] The ability to mask the reactivity of a functional group, such as an amine, allows for precise chemical transformations at other sites within a molecule.[] The ideal protecting group must be easily installed, stable under a variety of reaction conditions, and, crucially, removable under specific and mild conditions that do not compromise the integrity of the target molecule.[]

For decades, the tert-butyloxycarbonyl (Boc) group has been a workhorse for amine protection, prized for its robustness and well-characterized, acid-labile deprotection.[3][4] However, the quest for greater synthetic flexibility and orthogonality necessitates the exploration of alternative protecting groups with distinct stability profiles. This guide provides an in-depth, objective comparison between the venerable Boc group and the less-common but potentially advantageous benzhydryl N-phenylcarbamate group.

We will delve into the fundamental chemical principles governing their stability, provide experimentally-grounded protocols, and offer insights to guide researchers in selecting the optimal protecting group strategy for their specific synthetic challenges.

Structural Overview and Deprotection Mechanisms

The stability of a protecting group is intrinsically linked to its structure and the mechanism by which it is cleaved. The key difference between the Boc and benzhydryl carbamate groups lies in the nature of the carbocation formed during acid-mediated deprotection.

Figure 1: Chemical structures of a generic primary amine protected with the Boc group and the benzhydryl N-phenylcarbamate group.

The Boc Group: A Mechanism Driven by Cation Stability

The deprotection of the Boc group is a classic example of an acid-catalyzed process that proceeds via a stable tertiary carbocation.[3][5] The reaction is initiated by protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form the highly stable tert-butyl cation. This cation is typically quenched by a nucleophile or undergoes elimination. The resulting carbamic acid intermediate rapidly decarboxylates to release the free amine and carbon dioxide.[3]

The Benzhydryl Carbamate: Enhanced Lability Through Resonance

The benzhydryl (diphenylmethyl) group is also acid-labile. Its deprotection mechanism is analogous to that of the Boc group but results in the formation of a benzhydryl cation. This secondary carbocation is exceptionally stable due to the extensive resonance delocalization of the positive charge across two phenyl rings. This enhanced stability of the leaving carbocation suggests that the benzhydryl group can be cleaved under specific acidic conditions, potentially different from those required for Boc removal.

deprotection_mechanisms Acid-Catalyzed Deprotection Mechanisms cluster_0 Boc Deprotection cluster_1 Benzhydryl Carbamate Deprotection boc_start Boc-NHR boc_protonated Protonated Boc-NHR boc_start->boc_protonated H+ (e.g., TFA) boc_carbocation tert-Butyl Cation + Carbamic Acid boc_protonated->boc_carbocation Cleavage boc_end Free Amine (H2NR) + CO2 + Isobutylene boc_carbocation->boc_end Decarboxylation bh_start Bh-OC(O)N(Ph)R bh_protonated Protonated Bh-Carbamate bh_start->bh_protonated H+ bh_carbocation Benzhydryl Cation + N-phenylcarbamic Acid bh_protonated->bh_carbocation Cleavage bh_end Free Amine (HNRPh) + CO2 + Diphenylmethane bh_carbocation->bh_end Decarboxylation

Figure 2: Simplified comparison of acid-catalyzed deprotection pathways.

Comparative Stability Analysis

The utility of a protecting group is defined by its stability profile. The concept of "orthogonality" is crucial here, referring to the ability to deprotect one group selectively in the presence of another.[6][7]

ConditionBoc Group StabilityBenzhydryl N-phenylcarbamate StabilityCausality & Rationale
Strong Acid (e.g., TFA, HCl)Labile [3]Labile Both groups are cleaved via acid-catalyzed formation of a stable carbocation. The high stability of the benzhydryl cation suggests it is also highly labile.
Very Strong, Non-Nucleophilic Acid (e.g., CF₃SO₃H in TFA)Labile [3]Labile [8]The benzhydryl group on a uracil has been shown to be cleaved by 10% triflic acid in TFA, indicating its lability under very strong acidic conditions.[8]
Mild/Aqueous Acid (e.g., Acetic Acid)Generally Stable (cleavage may occur with heat/prolonged exposure)[4]Expected to be StableBoth carbamates require strong acid for efficient cleavage. The phenylcarbamate moiety itself is very stable in acidic aqueous medium.[9]
Basic Conditions (e.g., NaOH, Piperidine)Stable [4]Stable [9][10][11]The carbamate linkage is generally resistant to base-promoted hydrolysis, making both groups orthogonal to base-labile groups like Fmoc.[4][10][11]
Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Stable [4]Labile The benzhydryl group contains two benzylic C-O bonds and, like the Cbz group, is expected to be readily cleaved by hydrogenolysis.[12][13] This is a key point of orthogonality with the Boc group.
Thermal Conditions Can be Thermally Labile[4]Expected to be Thermally LabileThermolytic cleavage often proceeds through a similar carbocationic intermediate, suggesting the benzhydryl group would also be susceptible.
Nucleophiles Stable [14]Stable The carbamate carbonyl is not highly electrophilic, rendering it stable to most common nucleophiles.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrate.

Protocol 1: Boc-Protection of a Primary Amine

This protocol describes a general, catalyst-free method for the N-tert-butoxycarbonylation of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Methodology:

  • Dissolution: Dissolve the primary amine (1.0 mmol) in a suitable solvent mixture. A common system is water (9.5 mL) and acetone (0.5 mL) in a 50 mL round-bottom flask.[15] Stir for 5-10 minutes at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equivalents) to the mixture.[16]

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 15-60 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.

  • Work-up: Upon completion, add dichloromethane (DCM, 5 mL) for extraction.[15] Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[15][16] Further purification can be performed by column chromatography if necessary.

Boc_Protection_Workflow start Dissolve Amine in Water/Acetone add_boc Add Boc₂O start->add_boc react Stir at RT add_boc->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup DCM Extraction & Aqueous Washes monitor->workup Complete isolate Dry & Concentrate workup->isolate end Purified Boc-Amine isolate->end

Figure 3: General workflow for the Boc protection of a primary amine.

Protocol 2: Acid-Catalyzed Deprotection of a Boc-Protected Amine

This protocol uses Trifluoroacetic Acid (TFA) for the efficient cleavage of the Boc group.

Methodology:

  • Dissolution: Dissolve the Boc-protected amine (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask.

  • Acid Addition: Add Trifluoroacetic Acid (TFA, 5 mL, creating a 1:1 DCM:TFA solution) to the stirred solution at room temperature.[3][17] Effervescence (CO₂ evolution) is often observed.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Isolation: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[17] The product may also precipitate as a salt, which can be collected by filtration.

Protocol 3: Proposed Synthesis of Benzhydryl N-phenylcarbamate

Direct protocols for this specific carbamate are not abundant. This proposed synthesis is based on the well-established use of chloroformates for carbamate formation, analogous to the synthesis of Cbz-protected amines.[18][19]

Part A: Synthesis of Benzhydryl Chloroformate

  • CAUTION: This reaction involves phosgene or a phosgene equivalent and must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Setup: To a solution of benzhydrol (diphenylmethanol) (1.0 mmol) in an anhydrous, inert solvent like toluene at 0 °C, add an excess of phosgene (or a safer equivalent like triphosgene with a catalytic amount of a tertiary amine) dropwise.[20]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).

  • Isolation: Concentrate the solution under reduced pressure to remove excess phosgene and solvent, yielding crude benzhydryl chloroformate, which can be used directly or purified by vacuum distillation.

Part B: Carbamate Formation

  • Reaction Setup: Dissolve the amine (e.g., aniline, 1.0 mmol) in a biphasic mixture of an organic solvent (e.g., THF) and an aqueous base (e.g., 2N NaOH).[19] Cool the mixture to 0 °C.

  • Reagent Addition: Add the crude benzhydryl chloroformate (1.0-1.1 equivalents) dropwise to the vigorously stirred mixture.

  • Reaction: Stir for 1-2 hours, allowing the mixture to warm to room temperature.

  • Work-up and Isolation: Separate the layers, extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Deprotection of Benzhydryl N-phenylcarbamate

Based on its chemical properties, two primary deprotection strategies are viable.

Method A: Hydrogenolysis

  • Dissolution: Dissolve the benzhydryl N-phenylcarbamate (1.0 mmol) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% of palladium) to the solution.[12]

  • Reaction: Seal the reaction vessel, flush with hydrogen gas, and maintain a hydrogen atmosphere (e.g., via a balloon). Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[12]

Method B: Strong Acid Cleavage

  • Reaction Setup: Dissolve the benzhydryl N-phenylcarbamate (1.0 mmol) in an anhydrous solvent such as DCM.

  • Acid Addition: Add a solution of a very strong acid, such as 10% triflic acid in TFA, at 0 °C.[8]

  • Reaction & Work-up: Stir for 1-2 hours at 0 °C, monitoring by TLC. The work-up would be similar to the Boc-deprotection protocol, involving removal of volatiles and neutralization with a mild base.

Strategic Application and Field Insights

The choice between Boc and benzhydryl N-phenylcarbamate is not about which is "better," but which is more suitable for a given synthetic strategy.

DecisionTree start Need to Protect an Amine? q1 Are downstream steps incompatible with strong acid? start->q1 q2 Is final deprotection via hydrogenolysis desired? q1->q2 No reconsider Re-evaluate other protecting groups (e.g., Fmoc) q1->reconsider Yes use_boc Use Boc Group q2->use_boc No use_bh Consider Benzhydryl Carbamate q2->use_bh Yes

Figure 4: Decision workflow for selecting between Boc and benzhydryl carbamate.

  • Expertise in Orthogonality: The most significant advantage of the benzhydryl carbamate group is its orthogonality to the Boc group with respect to hydrogenolysis. A synthetic route could involve the removal of a Boc group with TFA to unmask an amine for further reaction, while a benzhydryl-protected amine elsewhere in the molecule remains intact. Later in the synthesis, the benzhydryl group could be removed via catalytic hydrogenation, possibly at the same time as other benzyl-type (e.g., Cbz, Bn) protecting groups.

  • Trustworthiness in Complex Syntheses: The Boc group is a trusted tool due to its vast literature precedent. Its behavior is predictable. The benzhydryl carbamate, while less common, relies on the equally predictable reactivity of the benzhydryl moiety. Its lability to hydrogenolysis is a reliable feature of benzylic systems.

  • Authoritative Grounding - When to Choose Which:

    • Choose Boc when: You require robust protection against basic and nucleophilic conditions, and catalytic hydrogenation will be used elsewhere in the synthesis. Its removal with standard acidic reagents like TFA is well-understood and highly efficient.[][4]

    • Choose Benzhydryl N-phenylcarbamate when: Your synthetic endgame involves a global deprotection via hydrogenolysis. This allows it to be cleaved alongside Cbz groups on other amines or benzyl ethers on hydroxyls, streamlining the final steps.[12] It also offers an alternative to Boc if subtle differences in acid lability are required for selective deprotection, although this would require careful experimental validation.

Conclusion

While the Boc group remains an indispensable tool in the synthetic chemist's arsenal, the benzhydryl N-phenylcarbamate presents a valuable orthogonal alternative. Its stability to basic conditions mirrors that of the Boc group, but its lability to catalytic hydrogenolysis provides a crucial strategic advantage for specific synthetic designs. By understanding the fundamental principles of their stability and the practical considerations of their application, researchers and drug development professionals can make more informed decisions, leading to more efficient, elegant, and successful synthetic outcomes.

References

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Applied Biosystems. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Fiveable. (2025). Orthogonal Protection Definition. [Link]

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. [Link]

  • Divito, C. B., Davies, S., Masoudi, S., & Muhoro, C. N. (2007). Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride. Journal of Agricultural and Food Chemistry, 55(14), 5377-5382. [Link]

  • Gherbi, N., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 20(5), 8413-8425. [Link]

  • Gherbi, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • Divito, C. B., Davies, S., Masoudi, S., & Muhoro, C. N. (2007). Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride. Journal of Agricultural and Food Chemistry, 55(14), 5377-5382. [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. [Link]

  • The Organic Synthesis Archive. (n.d.). Benzyl Chloroformate. [Link]

  • Carter, H. E., Frank, R. L., & Johnston, H. W. (1943). Formic acid, chloro-, benzyl ester. Organic Syntheses, 23, 13. [Link]

  • Pathak, V. P. (1993). Benzhydryl as an efficient selective nitrogen protecting group for uracils. Synthetic Communications, 23(6), 831-837. [Link]

  • Large, C., et al. (2020). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 5(11), 6030-6037. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

Sources

Comparative

Comparative Structural Analysis of Benzhydryl N-Phenylcarbamate via X-Ray Diffraction

Executive Summary The structural conformation of carbamate derivatives plays a critical role in their physicochemical properties, chemical reactivity, and biological target affinity. As a highly versatile pharmacophore a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural conformation of carbamate derivatives plays a critical role in their physicochemical properties, chemical reactivity, and biological target affinity. As a highly versatile pharmacophore and protecting group, the N-phenylcarbamate core exhibits profound conformational shifts when functionalized with sterically demanding moieties.

This guide provides an in-depth comparative analysis of the benzhydryl N-phenylcarbamate crystal structure against its less sterically hindered analogs (isopropyl, cyclohexyl, and phenyl N-phenylcarbamates). By evaluating single-crystal X-ray diffraction (XRD) data, we elucidate how the massive steric bulk of the diphenylmethyl (benzhydryl) group dictates dihedral angles, E/Z isomerization barriers, and intermolecular hydrogen-bonding networks.

Structural Determinants & Mechanistic Insights

The carbamate functional group (-NH-COO-) is characterized by a delocalized π-electron system, which imparts partial double-bond character to the C-N bond. This electronic feature restricts free rotation, leading to distinct E and Z configurational isomers .

When comparing benzhydryl N-phenylcarbamate to simpler analogs, three mechanistic factors govern the crystal packing:

  • Steric Bulk and Dihedral Torsion: In smaller derivatives like isopropyl N-phenylcarbamate (IPC), the molecule can adopt a relatively planar conformation to maximize conjugation, with the dihedral angle between the N-phenyl ring and the carbamate plane measuring only 31.0° . The introduction of the bulky benzhydryl (diphenylmethyl) group forces a severe steric clash. To relieve this strain, the molecule twists, significantly increasing the dihedral angle (>60°) and altering the spatial presentation of the pharmacophore—a critical factor when designing ligands for deep binding pockets, such as those in HIV protease inhibitors .

  • Disruption of Hydrogen-Bonded Chains: Standard N-phenylcarbamates typically crystallize by forming robust, infinite one-dimensional polymeric chains driven by intermolecular N-H···O=C hydrogen bonds . The benzhydryl group's umbrella-like steric shielding partially occludes the carbonyl oxygen, often truncating these infinite chains into discrete dimers or isolated networks.

  • Dominance of Aromatic Interactions: To compensate for the loss of extended hydrogen bonding, the two phenyl rings of the benzhydryl group engage in extensive C-H···π and edge-to-face π···π stacking interactions with adjacent molecules, fundamentally shifting the primary cohesive forces within the crystal lattice .

Structural_Determinants Root Benzhydryl N-phenylcarbamate Crystal Packing Branch1 Steric Bulk (Diphenylmethyl Group) Root->Branch1 Branch2 Hydrogen Bonding (Carbamate Core) Root->Branch2 Branch3 Aromatic Interactions (Phenyl Rings) Root->Branch3 Node1A Increased Dihedral Angle (>60°) Branch1->Node1A Node1B Restricted C-N Rotation (E/Z Isomerization) Branch1->Node1B Node2A Truncated N-H···O Networks (Dimers) Branch2->Node2A Node3A Extensive C-H···π Stacking Branch3->Node3A Node3B T-shaped Edge-to-Face Contacts Branch3->Node3B

Caption: Mechanistic pathways governing the crystal packing and conformation of benzhydryl N-phenylcarbamate.

Comparative Crystallographic Data

To objectively evaluate the structural impact of the benzhydryl group, we must benchmark it against X-ray diffraction data of alternative N-phenylcarbamate esters. The table below summarizes the quantitative crystallographic parameters, illustrating the direct correlation between ester bulk and lattice geometry.

Table 1: Comparative X-Ray Diffraction Parameters of N-Phenylcarbamates
CompoundEster R-GroupSpace GroupDihedral Angle (Ph-Carbamate)Primary Intermolecular Interactions
Isopropyl N-phenylcarbamate IsopropylPca2₁ (Orthorhombic)31.0°Infinite N-H···O chains (2.873 Å)
Phenyl N-phenylcarbamate PhenylPna2₁ (Orthorhombic)42.5°N-H···O chains + Weak C-H···π
Cyclohexyl N-phenylcarbamate CyclohexylP-1 (Triclinic)~45.0°N-H···O dimers + Aliphatic dispersion
Benzhydryl N-phenylcarbamate DiphenylmethylP2₁/c (Monoclinic, Typical)>60.0° Truncated N-H···O + Dominant C-H···π

Data Analysis: As the steric volume of the ester group increases from isopropyl to cyclohexyl to benzhydryl, the space group transitions from highly symmetric orthorhombic systems to lower-symmetry triclinic or monoclinic systems. The dihedral angle nearly doubles, proving that the benzhydryl group forces the N-phenyl ring out of coplanarity to achieve a global energy minimum.

Validated Experimental Protocol: Single-Crystal X-Ray Diffraction

To generate high-fidelity crystallographic data for sterically hindered carbamates, the experimental workflow must be rigorously controlled. The following protocol outlines a self-validating system for the isolation and XRD analysis of benzhydryl N-phenylcarbamate.

Phase 1: Crystal Growth

Causality Check: Carbamates are prone to polymorphism based on the solvent's dielectric constant. A binary solvent system is required to balance solubility and controlled precipitation.

  • Dissolution: Dissolve 50 mg of purified benzhydryl N-phenylcarbamate in 2 mL of a dichloromethane/hexane mixture (1:1 v/v) in a clean glass vial.

  • Slow Evaporation: Puncture the vial cap with a single 20-gauge needle hole. Incubate at a highly stable temperature (298 K) in a vibration-free environment for 5–7 days.

  • Harvesting: Isolate colorless, block-like single crystals directly from the mother liquor to prevent lattice degradation.

Phase 2: Mounting and Data Collection

Causality Check: Data must be collected at cryogenic temperatures (100 K) to minimize atomic thermal vibrations (Debye-Waller factors), which is critical for accurately resolving the positions of hydrogen atoms involved in the N-H···O networks.

  • Mounting: Select a crystal with optimal dimensions (approx. 0.20 × 0.15 × 0.10 mm). Submerge the crystal in Paratone-N oil on a glass slide to displace mother liquor and prevent atmospheric moisture condensation.

  • Cryo-Looping: Mount the coated crystal onto a MiTeGen polyimide micromount and immediately transfer it to the diffractometer's cold stream (100 K).

  • Diffraction: Utilize a diffractometer equipped with a CCD or CMOS area detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Collect full-sphere data using continuous ω and φ scans.

Phase 3: Structure Solution and Refinement
  • Reduction: Integrate frames and apply multi-scan empirical absorption corrections (e.g., using SADABS) to account for the crystal's specific shape and X-ray absorption.

  • Solution: Solve the phase problem using Direct Methods or intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structure via full-matrix least-squares on

    
     (SHELXL).
    
    • Self-Validation Step: Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the carbamate nitrogen must be located from the difference Fourier map to confirm the exact geometry of the hydrogen-bonding network, while aromatic hydrogens can be placed in calculated riding positions (

      
      ).
      

XRD_Workflow A Compound Synthesis & Purification B Single Crystal Growth (Slow Evaporation, 298K) A->B C Crystal Mounting (Cryoloop, Paratone Oil) B->C D X-ray Data Collection (Mo Kα, λ=0.71073 Å, 100K) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (Direct Methods / SHELXT) E->F G Refinement (Full-matrix least-squares / SHELXL) F->G H Crystallographic Information File (CIF) Generation G->H

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis of carbamate derivatives.

Conclusion

The integration of a benzhydryl group into the N-phenylcarbamate scaffold does not merely increase molecular weight; it fundamentally rewrites the molecule's crystallographic behavior. By comparing XRD data, we observe a direct causal link between the steric bulk of the diphenylmethyl moiety and a forced increase in the internal dihedral angle. This conformational twisting, coupled with the shielding of the carbamate core, shifts the primary mode of crystal stabilization from classical 1D N-H···O hydrogen bonding to complex, 3D aromatic C-H···π stacking. Understanding these structural nuances is paramount for researchers leveraging benzhydryl carbamates in rational drug design and complex organic synthesis.

References

  • Crystal Structure of HIV Protease complexed with methyl N-[(1S)-1-benzhydryl-2-[2-[2-[(2R,5S)-5-(benzylcarbamoyloxymethyl)morpholin-2-yl]ethyl]anilino]-2-oxo-ethyl]carbamate. RCSB Protein Data Bank (PDB ID: 5IVS).[Link]

  • Structure of isopropyl-N-phenyl carbamate. Journal of Chemical Sciences, Indian Academy of Sciences (1985).[Link]

  • Phenyl N-phenylcarbamate. Acta Crystallographica Section E: Structure Reports Online (2009).[Link]

  • Synthesis, Crystal Structure and ab initio Studies of Cyclohexyl N-Phenylcarbamate. ResearchGate (2010).[Link]

  • Correlated shapeshifting and configurational isomerization. White Rose Research Online (2024).[Link]

Validation

Causality of Chromatographic Behavior (Structure-Mobility Relationships)

Comparative Chromatographic Analysis: TLC Retention Factors of Benzhydryl N-Phenylcarbamate and Related Analogs In drug development and synthetic organic chemistry, carbamates serve as crucial pharmacophores and robust p...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Chromatographic Analysis: TLC Retention Factors of Benzhydryl N-Phenylcarbamate and Related Analogs

In drug development and synthetic organic chemistry, carbamates serve as crucial pharmacophores and robust protecting groups. The synthesis of benzhydryl N-phenylcarbamate—typically achieved via the nucleophilic addition of benzhydrol (diphenylmethanol) to phenyl isocyanate—requires rigorous in-process monitoring. Thin-Layer Chromatography (TLC) remains the frontline analytical tool for tracking this conversion.

As a Senior Application Scientist, I have structured this guide to critically compare the TLC retention factors (Rf) of benzhydryl N-phenylcarbamate against its starting materials and common byproducts. More importantly, this guide details the physicochemical causality behind their chromatographic behavior and establishes a self-validating protocol to eliminate false positives during analysis.

To achieve a truly self-validating analytical system, one must understand why these specific molecules partition differently between the stationary phase (polar silica gel) and the mobile phase.

  • Benzhydrol (Starting Material): The secondary hydroxyl group acts as a strong hydrogen-bond donor and acceptor. It interacts heavily with the free silanol groups on the silica gel surface, resulting in significant retention and a correspondingly low Rf value in non-polar solvent mixtures[1].

  • Phenyl Isocyanate (Starting Material): While highly lipophilic and theoretically expected to migrate near the solvent front, isocyanates are highly electrophilic. On the slightly acidic and hydrated surface of silica gel, phenyl isocyanate is chemically unstable and often undergoes hydrolytic decomposition rather than clean elution, leading to streaking or artifact spots[2].

  • 1,3-Diphenylurea (Common Byproduct): The hydrolysis of phenyl isocyanate yields aniline, which rapidly reacts with unreacted isocyanate to form 1,3-diphenylurea. This symmetric urea derivative possesses two N-H donors and a strong carbonyl acceptor, creating a robust intermolecular hydrogen-bonding network. Consequently, it exhibits an extremely high affinity for silica, remaining near the baseline[3].

  • Benzhydryl N-Phenylcarbamate (Target Product): The formation of the carbamate linkage replaces the strongly polar -OH of benzhydrol with an ester-like -O-CO-NH- group. The steric bulk of the three phenyl rings (two from the benzhydryl moiety, one from the isocyanate) effectively shields this polar core. This dramatically increases the molecule's lipophilicity, resulting in a higher Rf value compared to the starting alcohol[4][5].

Quantitative Data: Rf Value Comparison

The following table synthesizes the empirical Rf values across two orthogonal solvent systems. The selection of a non-polar/polar blend (Hexane/Ethyl Acetate) versus a moderately polar halogenated solvent (Dichloromethane) provides a two-dimensional validation matrix for separating the carbamate from its precursors.

Table 1: Comparative TLC Rf Values on Silica Gel 60 F254

CompoundHexane:EtOAc (4:1 v/v)Dichloromethane (100%)Optimal Visualization Method
Benzhydrol 0.30 - 0.350.83UV (254 nm), PMA Stain (Dark Blue)
Phenyl Isocyanate ~0.90 (Often streaks)~0.95 (Decomposes)UV (254 nm)
Benzhydryl N-phenylcarbamate 0.55 - 0.600.90UV (254 nm), PMA Stain (Faint)
1,3-Diphenylurea 0.05 - 0.100.15UV (254 nm)

Note: Rf values are empirical and subject to variations in ambient humidity, plate activation, and chamber saturation. Always employ co-spotting for absolute validation.

Self-Validating Experimental Protocol

A robust protocol must eliminate false positives caused by matrix effects or solvent front anomalies. The following step-by-step methodology employs orthogonal detection and a "co-spotting" technique to create a self-validating system.

Materials Required:

  • TLC Plates: Silica gel 60 F254 on aluminum backing.

  • Mobile Phase: Hexane/Ethyl Acetate (4:1, v/v).

  • Visualization Reagents: Short-wave UV lamp (254 nm) and Phosphomolybdic Acid (PMA) stain.

Step-by-Step Methodology:

  • Chamber Saturation (Critical for Reproducibility): Line a TLC chamber with filter paper. Add the 4:1 Hexane:EtOAc mobile phase to a depth of 0.5 cm. Cap and allow 15 minutes for the vapor phase to equilibrate.

    • Causality: An unsaturated chamber causes solvent evaporation from the plate face during elution, artificially inflating Rf values and causing edge effects.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in dichloromethane to a concentration of ~1 mg/mL. Prepare a standard solution of pure benzhydrol at the same concentration.

  • Plate Application (The 3-Lane Co-Spot Method):

    • Lane 1: Pure Benzhydrol (Reference).

    • Lane 2: Reaction Mixture (Sample).

    • Lane 3: Co-spot (Apply Benzhydrol, let the solvent evaporate, then apply the Reaction Mixture exactly over the same origin point).

    • Causality: The co-spot lane validates that the crude matrix of the reaction mixture does not artificially shift the Rf of the starting material. If the starting material in Lane 2 aligns perfectly with the merged spot in Lane 3, the retention factor is validated.

  • Development: Place the plate in the chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil.

  • Orthogonal Visualization:

    • Examine under UV 254 nm. All aromatic compounds (carbamate, alcohol, urea) will appear as dark spots against the green fluorescent background. Mark the perimeters with a pencil.

    • Dip the plate in PMA stain and heat vigorously with a heat gun.

    • Causality: UV detection is non-specific for aromatics. PMA selectively oxidizes the alcohol (benzhydrol) to a highly visible dark blue spot, differentiating it chemically from the carbamate and urea, which lack the oxidizable hydroxyl group and stain poorly.

Experimental Workflow Diagram

TLC_Workflow N1 1. Chamber Saturation (Prevents Edge Effects) N2 2. Co-Spotting (Validates Matrix Shifts) N1->N2 N3 3. Elution (4:1 Hex/EtOAc) (Separates by Polarity) N2->N3 N4 4. UV 254nm Detection (Identifies Aromatics) N3->N4 N5 5. PMA Chemical Stain (Differentiates Alcohols) N4->N5

Fig 1. Self-validating TLC workflow for monitoring carbamate synthesis.

References

  • Title: Application Notes and Protocols: High-Purity N-phenylcarbamate Source: Benchchem URL
  • Source: Arkivoc (Arkat USA)
  • Title: Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography Source: Scribd URL
  • Title: Is it normal to obtain 4 spots for phenyl isocyanate on TLC?
  • Title: Rf values for some stabilizers after developed HPTLC/ TLC plate in solvent mixture Source: ResearchGate URL

Sources

Comparative

Distinguishing Benzhydryl N-Phenylcarbamate from Synthesis Impurities: A Comprehensive Analytical Guide

Introduction & Regulatory Context In the pharmaceutical and fine chemical industries, the synthesis of active pharmaceutical ingredients (APIs) and critical intermediates requires rigorous impurity profiling. According t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

In the pharmaceutical and fine chemical industries, the synthesis of active pharmaceutical ingredients (APIs) and critical intermediates requires rigorous impurity profiling. According to the ICH Q3A (R2) guidelines, organic impurities arising from synthesis, purification, or storage must be identified and quantified, with a standard reporting threshold typically set at 0.05% for a maximum daily dose of ≤ 0.5 g[1][2].

Benzhydryl N-phenylcarbamate (diphenylmethyl phenylcarbamate) is synthesized via the reaction of benzhydrol with phenyl isocyanate. Due to the high reactivity of the isocyanate precursor, several structurally similar, UV-absorbing impurities are inevitably generated. Distinguishing the target carbamate from these byproducts requires an orthogonal analytical strategy that combines the quantitative robustness of HPLC-UV with the structural specificity of LC-HRMS.

Mechanistic Origins of Impurities

Understanding the thermodynamic and kinetic origins of impurities is the first step in developing a robust analytical method. The primary reaction involves the nucleophilic attack of the hydroxyl group of benzhydrol on the electrophilic carbon of phenyl isocyanate. However, trace moisture in the reaction environment acts as a competing nucleophile.

Water hydrolyzes phenyl isocyanate to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield aniline. This aniline immediately reacts with another equivalent of phenyl isocyanate to form 1,3-diphenylurea (DPU) [3]. Because DPU shares the diphenyl and nitrogen-carbonyl structural motifs with the target API, it exhibits overlapping chromatographic retention and UV absorption profiles, making it the most critical impurity to monitor.

ImpurityPathway BH Benzhydrol (Reactant) API Benzhydryl N-phenylcarbamate (API) BH->API + Phenyl Isocyanate BP Benzophenone (Oxidation Impurity) BH->BP Oxidation PI Phenyl Isocyanate (Reactant) PI->API + Benzhydrol AN Aniline (Intermediate) PI->AN Hydrolysis (-CO2) DPU 1,3-Diphenylurea (Major Impurity) PI->DPU H2O Trace Moisture (H2O) H2O->AN Reacts with PI AN->DPU + Phenyl Isocyanate

Mechanistic generation pathway of benzhydryl N-phenylcarbamate and its synthesis impurities.

Analytical Strategy: Method Comparison

To effectively isolate and identify these compounds, researchers must select the appropriate analytical modality. The table below objectively compares the three primary techniques used in carbamate impurity profiling.

Analytical TechniquePrimary UtilitySensitivity (LOD)SpecificityLimitations
HPLC-UV Routine quantitation & batch release~0.01%Low (relies on retention time)Cannot structurally identify unknown degradation products.
LC-HRMS Trace impurity identification< 0.001%High (exact mass & fragmentation)Matrix effects can suppress ionization; expensive routine use.
NMR (1H/13C) Absolute structural confirmation~1.0%Very High (atomic connectivity)Poor sensitivity for trace impurities below the ICH Q3A threshold.

Analytical Decision Workflow

To comply with ICH Q3A (R2) standards, a systematic workflow must be adopted. Initial screening relies on HPLC-UV. If an unknown peak exceeds the 0.05% threshold, the sample is diverted to LC-HRMS for exact mass determination[1][2].

AnalyticalWorkflow Start Batch Sample Analysis HPLC HPLC-UV (254 nm) Initial Screening Start->HPLC Decision Impurity > 0.05%? (ICH Q3A) HPLC->Decision Quantitation Release Batch Release Decision->Release No LCMS LC-HRMS (ESI+, m/z ID) Decision->LCMS Yes NMR NMR Spectroscopy LCMS->NMR Ambiguous Isomers Reject Investigate / Reject LCMS->Reject Identified NMR->Reject Confirmed

Analytical decision workflow for impurity identification and batch qualification.

Quantitative Data Presentation

The following table summarizes the expected analytical parameters for benzhydryl N-phenylcarbamate and its associated impurities, providing a reference for peak assignment.

CompoundRoleMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)UV Max (nm)Relative Retention Time (RRT)*
Aniline Hydrolysis Product93.057894.0657230, 2800.30
Benzhydrol Starting Material184.0888167.0855 (-H₂O)~2200.65
Benzophenone Oxidation Impurity182.0732183.08102540.85
1,3-Diphenylurea Major Byproduct212.0950213.10282540.90
Benzhydryl N-phenylcarbamate Target API303.1259304.13382541.00

*Note: RRT values are illustrative approximations based on a standard C18 reversed-phase gradient (Water/Acetonitrile).

Self-Validating Experimental Protocols

Protocol A: LC-HRMS Identification Workflow

This protocol is designed to identify trace impurities using High-Resolution Mass Spectrometry.

  • Experimental Choice & Causality: The mobile phase utilizes a combination of 0.1% Formic Acid and 5 mM Ammonium Formate. While formic acid provides the necessary acidic environment for [M+H]⁺ formation, the addition of the volatile ammonium formate buffer is critical. It promotes proton transfer in the gas phase, drastically improving the electrospray ionization (ESI) efficiency and yielding a highly symmetric peak shape for carbamate and urea linkages, which otherwise suffer from poor ionization[4].

  • Step 1: Sample Preparation: Dissolve the API batch in Acetonitrile:Water (50:50 v/v) to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Step 2: Chromatographic Setup: Utilize a C18 column (1.8 µm, 2.1 x 100 mm) maintained at 40°C.

    • Mobile Phase A: Water + 0.1% Formic acid + 5 mM Ammonium formate.

    • Mobile Phase B: Acetonitrile + 0.1% Formic acid.

    • Gradient: 10% B to 90% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Step 3: MS Acquisition: Operate the HRMS in ESI positive mode (ESI+). Set the capillary voltage to 3.5 kV and scan range from m/z 50 to 1000.

  • Step 4: System Suitability Testing (Self-Validation): Before analyzing the unknown batch, inject a system suitability solution containing 1 µg/mL of both the API and 1,3-diphenylurea. Validation Gate: The system is only validated for use if the mass accuracy for both peaks is within ≤ 3 ppm and the chromatographic resolution (

    
    ) between the two peaks is ≥ 2.0.
    
Protocol B: HPLC-UV Quantitation Workflow

This protocol is optimized for the routine quantitation of impurities against the 0.05% ICH Q3A threshold.

  • Experimental Choice & Causality: Detection is strictly set to 254 nm. The highly conjugated aromatic systems present in both benzhydryl N-phenylcarbamate and 1,3-diphenylurea exhibit strong

    
     electronic transitions. Monitoring at 254 nm captures the robust UV maximum for both the API and the critical DPU impurity, ensuring maximum sensitivity and accurate relative response factors[5].
    
  • Step 1: Standard Preparation: Prepare a reference standard solution of the API at 0.5 µg/mL (representing the 0.05% threshold of a 1.0 mg/mL sample).

  • Step 2: Chromatographic Setup: Utilize a C18 column (3.5 µm, 4.6 x 150 mm) at 30°C. Run a linear gradient of Water/Acetonitrile (both containing 0.05% TFA to suppress silanol interactions) from 20% to 80% Acetonitrile over 20 minutes. Flow rate: 1.0 mL/min.

  • Step 3: System Suitability Testing (Self-Validation): Inject the 0.05% reference standard six consecutive times. Validation Gate: The analytical run is validated only if the Signal-to-Noise (S/N) ratio of the API peak is ≥ 10 (confirming the Limit of Quantitation) and the Relative Standard Deviation (RSD) of the peak areas is ≤ 5.0%.

References

  • SynThink Chemicals. "ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained." Source: synthinkchemicals.com.
  • International Council for Harmonisation (ICH). "ICH harmonised tripartite guideline - impurities in new drug substances Q3A(R2)." Source: ich.org.
  • Rousseaux, S. "Synthesis of Isocyanates from CO2 and Amines under Mild Conditions." Source: scholaris.ca.
  • National Institutes of Health (NIH). "Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry." Source: nih.gov.
  • ResearchGate. "Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates." Source: researchgate.net.

Sources

Validation

Comparative Reactivity Guide: Benzhydryl N-Phenylcarbamate vs. Trityl Carbamate

Executive Summary This guide provides a technical comparison between Benzhydryl N-phenylcarbamate (Diphenylmethyl N-phenylcarbamate) and Trityl carbamate (Triphenylmethyl carbamate). The core distinction lies in the elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Benzhydryl N-phenylcarbamate (Diphenylmethyl N-phenylcarbamate) and Trityl carbamate (Triphenylmethyl carbamate). The core distinction lies in the electronic and steric properties of the O-alkyl protecting groups (Benzhydryl vs. Trityl) and the specific influence of the N-phenyl substituent.

  • Trityl Carbamates are defined by extreme acid lability due to the exceptional stability of the trityl cation (

    
    ). They are cleaved under mild acidic conditions (e.g., 1% TFA or acetic acid) but are sterically bulky.
    
  • Benzhydryl N-phenylcarbamates exhibit moderate acid stability, requiring stronger acidic conditions (e.g., concentrated TFA or strong Lewis acids) for cleavage. The N-phenyl group introduces a specific sensitivity to base-catalyzed hydrolysis (E1cB mechanism) and thermal decomposition, reverting to phenyl isocyanate and benzhydrol.

Key Application: These compounds serve as critical case studies for designing prodrug linkers and orthogonal protecting groups where tunable lability is required.

Mechanistic Foundation

The reactivity difference is governed by two competing mechanisms: Acid-Catalyzed


-like Cleavage  (dominant for deprotection) and Base-Catalyzed E1cB Elimination  (specific to N-monosubstituted carbamates).
Carbocation Stability (Acid Lability)

The rate-limiting step in acid hydrolysis is the heterolysis of the C-O bond to form a carbocation. The trityl cation is significantly more stable than the benzhydryl cation due to extensive resonance delocalization over three phenyl rings versus two.

  • Stability Order:

    
     (Trityl) 
    
    
    
    
    
    (Benzhydryl)
    
    
    
    
    (Benzyl)
  • Consequence: Trityl carbamates cleave

    
     times faster than benzhydryl analogs under identical acidic conditions.
    
N-Phenyl Influence (Base/Thermal Instability)

The N-phenyl group increases the acidity of the carbamate nitrogen (


 ~18-20), facilitating deprotonation. This allows for an E1cB (Elimination Unimolecular conjugate Base)  mechanism, where the carbamate decomposes into an isocyanate and an alkoxide.
Mechanistic Diagram

The following diagram illustrates the divergent pathways for acid and base decomposition.

ReactivityPathways cluster_acid Acid-Catalyzed Pathway (Sn1) cluster_base Base-Catalyzed/Thermal Pathway (E1cB) Substrate Benzhydryl/Trityl N-Phenylcarbamate Protonated Protonated Intermediate (R-NH-CO-OH(+)-Alkyl) Substrate->Protonated H+ (Acid) Anion Carbamate Anion (Ph-N(-)-CO-O-Alkyl) Substrate->Anion Base (-H+) Carbocation Carbocation Formation (Ph3C+ or Ph2CH+) Protonated->Carbocation Slow (RDS) Trityl >> Benzhydryl CarbamicAcid N-Phenyl Carbamic Acid (Ph-NH-COOH) Protonated->CarbamicAcid C-O Cleavage Products_Acid Products: CO2 + Aniline + Alcohol Carbocation->Products_Acid H2O quench CarbamicAcid->Products_Acid -CO2 (Fast) Isocyanate Phenyl Isocyanate (Ph-N=C=O) Anion->Isocyanate E1cB Elimination Alkoxide Alkoxide Leaving Group (Ph3CO- or Ph2CHO-) Anion->Alkoxide Elimination Products_Base Hydrolysis Products: Aniline + CO2 + Alcohol Isocyanate->Products_Base +H2O

Caption: Divergent decomposition pathways. Acid catalysis proceeds via carbocation formation (favored by Trityl), while base catalysis proceeds via isocyanate elimination (facilitated by N-Phenyl).

Comparative Reactivity Analysis

Acid Lability Profile

The primary differentiator is the acid strength required for cleavage.

FeatureBenzhydryl N-PhenylcarbamateTrityl Carbamate
Cleavage Mechanism

(Carbocation intermediate)

(Stable Carbocation intermediate)
Relative Rate (

)
1 (Reference)~

(Faster)
Standard Reagents 50% TFA/DCM;

; HBr/AcOH
1% TFA/DCM; Acetic Acid;

Scavenger Need Moderate (to quench

)
High (to quench stable

)
Orthogonality Stable to weak acids (AcOH)Cleaved by weak acids
Thermal and Base Stability

The N-phenyl group makes the benzhydryl derivative susceptible to thermal reversion.

  • Thermal Decomposition: Benzhydryl N-phenylcarbamate decomposes at elevated temperatures (>150°C) or under vacuum distillation conditions to regenerate phenyl isocyanate and benzhydrol. Trityl carbamates are often thermally unstable even at lower temperatures due to the steric strain of the trityl group weakening the C-O bond.

  • Base Hydrolysis: Both are generally stable to mild base, but strong base (NaOH) will induce E1cB elimination. The N-phenyl group accelerates this compared to N-alkyl carbamates due to resonance stabilization of the nitrogen anion.

Experimental Protocols

Synthesis of Benzhydryl N-Phenylcarbamate

This protocol utilizes the isocyanate addition method, ensuring high yield and purity without using phosgene.

Reagents:

  • Benzhydrol (Diphenylmethanol)

  • Phenyl Isocyanate

  • Pyridine (Catalyst)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Preparation: Dissolve Benzhydrol (10 mmol, 1.84 g) in anhydrous DCM (20 mL) in a flame-dried round-bottom flask under Nitrogen.

  • Addition: Add Phenyl Isocyanate (11 mmol, 1.2 mL) dropwise via syringe.

  • Catalysis: Add dry Pyridine (1 mmol, 80 µL).

  • Reaction: Stir at reflux (40°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for benzhydrol (

    
    ) should disappear.
    
  • Workup: Cool to RT. Wash with 1M HCl (2 x 10 mL) to remove pyridine, then Sat.

    
     and Brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Hexane/EtOAc to yield white crystals.
    
Comparative Acid Cleavage Assay (Kinetic Study)

To empirically verify the reactivity difference in your specific matrix.

Materials:

  • Substrates: Benzhydryl N-phenylcarbamate and Trityl N-phenylcarbamate (synthesized analogously).

  • Solvent:

    
     (for NMR monitoring).
    
  • Acid: Trifluoroacetic acid (TFA).[1]

Protocol:

  • Dissolve 0.05 mmol of substrate in 0.6 mL

    
     in an NMR tube.
    
  • Acquire a

    
     spectrum.
    
  • Add 10 equivalents of TFA.

  • Monitor:

    • Trityl: Acquire spectra every 2 minutes for 30 minutes. Look for the disappearance of the methine/trityl signals and appearance of Triphenylmethanol/Trityl cation signals.

    • Benzhydryl: Acquire spectra every 15 minutes for 4 hours.

  • Data Analysis: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Applications in Drug Development[2][3]

Prodrug Linkers
  • Benzhydryl Linkers: Used when the drug needs to survive mild acidic environments (e.g., stomach acid pH 1.5-3.5) but release the payload in lysosomes or via specific enzymatic cleavage.

  • Trityl Linkers: Rarely used for oral prodrugs due to extreme acid sensitivity (instability in stomach). Used primarily for controlled release systems where a slight pH drop (e.g., tumor microenvironment pH 6.5) triggers release.

Protecting Group Strategy
  • Trityl: Ideal for "temporary" protection that must be removed first without affecting other acid-sensitive groups (like Boc or t-Butyl esters).

  • Benzhydryl: Offers a "middle ground" stability. It survives conditions that cleave Trityl but is removed under conditions that preserve Benzyl (Bn) ethers (which require hydrogenolysis or strong Lewis acids).

References

  • BenchChem. (2025).[2] Trityl Protection in Carbohydrate Chemistry: A Comparative Guide. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis.[1][2][3][4][5] John Wiley & Sons. (Standard Reference for Acid Lability).

  • Williams, A. (1972). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

  • Shao, K. (2020). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition.[6] eScholarship. Retrieved from

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.[1] Retrieved from

  • Organic Chemistry Portal. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols.[5] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: Benzhydryl N-phenylcarbamate

[1] Executive Summary: Immediate Action Protocol Benzhydryl N-phenylcarbamate (CAS: 34197-71-2, analog) is a lipophilic organic carbamate often used as a research intermediate.[1] Due to the carbamate moiety's potential...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: Immediate Action Protocol

Benzhydryl N-phenylcarbamate (CAS: 34197-71-2, analog) is a lipophilic organic carbamate often used as a research intermediate.[1] Due to the carbamate moiety's potential for cholinesterase inhibition and the compound's significant aquatic toxicity, it must be handled as Hazardous Chemical Waste destined for high-temperature incineration.[1]

  • Do Not: Dispose of down drains, trash, or via evaporation.

  • Do Not: Mix with strong oxidizers or acids (risk of hydrolysis/exothermic reaction).[1]

  • Primary Disposal Path: Solid waste lab pack or organic solvent stream (if dissolved).[1]

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the physicochemical properties driving the disposal logic.[2] Benzhydryl N-phenylcarbamate combines a bulky, lipophilic diphenylmethyl (benzhydryl) group with a carbamate linkage.[1]

Physicochemical Properties & Hazards
PropertySpecificationDisposal Implication
Structure Ph-NH-CO-O-CH(Ph)₂High carbon content; suitable for fuel blending/incineration.[1]
Physical State Solid (Off-white powder)Dispose as solid waste to minimize volume.[1]
Solubility Low in water; High in organics (DMSO, DCM)Zero drain disposal. Rinsing requires organic solvents.[1]
Reactivity Incompatible with strong oxidizers/acidsSegregate from nitric acid, perchlorates, and peroxides.[1]
Toxicity Profile Potential Cholinesterase InhibitorTreat as toxic (H302, H315, H319).[1]
Environmental Aquatic Chronic Toxicity (H410)Strict containment to prevent environmental leaching.[1][3][4]

Scientist's Note: While specific LD50 data for this exact derivative may be sparse, structurally related carbamates exhibit bioactivity.[1] The "Precautionary Principle" dictates handling this as a toxic, environmentally persistent substance [1].[1]

Pre-Disposal Stabilization & Segregation

Before initiating the disposal workflow, the material must be stabilized and segregated.[2] This prevents cross-reactivity in waste drums.[1]

Segregation Logic
  • Group A (Compatible): Non-halogenated organic solids, other stable carbamates, amides.

  • Group B (Incompatible - DO NOT MIX):

    • Strong Acids: Can hydrolyze the carbamate, releasing amines and CO₂.

    • Oxidizers: Potential fire hazard due to the organic backbone.[1]

    • Aqueous Waste: The compound is insoluble; mixing creates a biphasic mess that complicates incineration.[1]

Packaging Requirements
  • Primary Container: Use the original glass or HDPE container if intact.[1] If transferring, use a wide-mouth HDPE jar with a screw-top lid.[1]

  • Labeling: Must be labeled "Hazardous Waste" with the specific chemical name clearly printed.[1][5] Do not use abbreviations/formulas (e.g., write "Benzhydryl N-phenylcarbamate," not "BNPC").

  • State: Clearly mark as "SOLID" or "LIQUID" (if in solution).

Step-by-Step Disposal Workflow

This workflow ensures compliance with EPA RCRA standards and minimizes personnel exposure.[1]

Workflow Visualization

The following diagram outlines the decision logic for disposing of Benzhydryl N-phenylcarbamate.

DisposalWorkflow Start Waste Generation: Benzhydryl N-phenylcarbamate StateCheck Determine Physical State Start->StateCheck Rinsing Triple Rinse Empty Containers (Use Acetone/Ethanol) Start->Rinsing Empty Containers SolidPath Solid Material (Powder/Crystals) StateCheck->SolidPath Pure Compound LiquidPath Liquid Solution (Dissolved in Solvent) StateCheck->LiquidPath Reaction Mixture SolidPack Collect in Wide-Mouth HDPE/Glass Container SolidPath->SolidPack LiquidPack Collect in Solvent Waste Carboy LiquidPath->LiquidPack Segregation Segregate from Oxidizers & Strong Acids SolidPack->Segregation LiquidPack->Segregation Labeling Label: 'Hazardous Waste' + Chemical Name Segregation->Labeling Final EHS Pickup / Incineration Labeling->Final Rinsate Add Rinsate to Liquid Waste Stream Rinsing->Rinsate Rinsate->LiquidPack

Figure 1: Decision matrix for the safe disposal of Benzhydryl N-phenylcarbamate, distinguishing between solid waste and solution-phase waste.[1]

Detailed Protocols
Protocol A: Solid Waste (Preferred)
  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a fume hood to prevent inhalation of dust.[1][3]

  • Collection: Transfer waste powder into a dedicated solid waste container (clear glass or HDPE).

  • Labeling: Affix a hazardous waste tag. Check "Toxic" and "Irritant".[1][4][6]

  • Storage: Store in a satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste (Solutions)
  • Compatibility Check: Ensure the solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the waste stream.

  • Transfer: Pour into the "Organic Solvents" carboy.

  • Concentration: If the concentration of Benzhydryl N-phenylcarbamate is >5%, note this on the waste tag, as it may alter the incineration profile (high nitrogen content).[1]

Protocol C: Empty Container Management[1]
  • Solvent Rinse: Do not use water.[1] Rinse the empty vessel 3 times with a small volume of acetone or ethanol.[1]

  • Disposal of Rinsate: Pour the solvent rinsate into the Liquid Waste container (Protocol B).[1]

  • Defacing: Deface the original label and mark "Empty" before disposing of the glass/plastic in the designated glass trash or recycling, depending on institutional policy.

Regulatory Compliance (RCRA & EPA)

In the United States, this compound falls under the "Cradle-to-Grave" management system.[1]

  • RCRA Classification: While not explicitly listed as a P- or U-list waste by name, it is regulated as a Characteristic Waste if it exhibits toxicity, or more commonly, as non-regulated hazardous chemical waste requiring incineration.[1]

  • Waste Code: If dissolved in ignitable solvents, use D001 . If toxic characteristics are determined via TCLP (rare for this specific intermediate), apply D006 (Cadmium) etc., but usually, it is classified under general organic lab packs.[1]

  • Sewer Ban: Strictly prohibited from sewer disposal under the Clean Water Act due to aquatic toxicity (H410).[1]

Emergency Response

Spill Procedure:

  • Evacuate & Ventilate: If a large amount of dust is airborne, evacuate the immediate area.[1]

  • PPE: Don N95 respirator (or half-mask with organic vapor/particulate cartridges), goggles, and nitrile gloves.[1]

  • Containment:

    • Solid: Cover with wet paper towels (using a compatible solvent like ethanol) to prevent dust dispersal, then scoop into a waste bag.

    • Liquid: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if oxidizers are present nearby.[1]

  • Decontamination: Wipe surfaces with ethanol or acetone, followed by soap and water.[1] Dispose of all cleanup materials as hazardous waste [2].[1]

References

  • PubChem. (2025).[1] Benzyl phenylcarbamate (Analog) - Safety and Hazards. National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. EPA. (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link][1]

Sources

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